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  • Product: 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole
  • CAS: 13623-58-0

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis and Characterization of 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole

Abstract and Introduction The 2-aryl-4,5-dihydro-1H-imidazole, commonly known as the 2-imidazoline scaffold, is a privileged structure in medicinal chemistry and drug development. Compounds bearing this moiety exhibit a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

The 2-aryl-4,5-dihydro-1H-imidazole, commonly known as the 2-imidazoline scaffold, is a privileged structure in medicinal chemistry and drug development. Compounds bearing this moiety exhibit a wide spectrum of biological activities, including acting as α-adrenergic receptor agonists, antihypertensive agents, and displaying anti-inflammatory and antimicrobial properties.[1][2] The versatility of this heterocyclic system stems from its unique stereoelectronic properties and its ability to engage in various biological interactions.

This application note provides a detailed, field-proven protocol for the synthesis of a key analogue, 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole, starting from p-tolualdehyde and ethylenediamine. We will elucidate the underlying reaction mechanism, provide a step-by-step experimental workflow, and detail the necessary analytical techniques for the robust characterization of the final product. This guide is designed for researchers in synthetic chemistry and drug discovery, offering a reliable and reproducible methodology.

Scientific Principles and Reaction Mechanism

The synthesis of 2-imidazolines from aldehydes and ethylenediamine is a well-established condensation and subsequent oxidative cyclization reaction.[3] The process can be conceptually divided into two primary stages:

  • Schiff Base Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of ethylenediamine on the electrophilic carbonyl carbon of p-tolualdehyde. This is followed by dehydration to form an initial imine (Schiff base). The second amino group then attacks the imine carbon intramolecularly, leading to a cyclized aminal intermediate (imidazolidine).

  • Oxidative Dehydrogenation: The thermodynamically unstable imidazolidine intermediate is not isolated. It readily undergoes oxidation to form the more stable C=N double bond characteristic of the 2-imidazoline ring. Various oxidizing agents can be employed for this step, including molecular iodine, tert-butyl hypochlorite, or, as detailed in this protocol, a greener system using hydrogen peroxide with a catalytic amount of sodium iodide.[3][4] The iodide is oxidized in situ to iodine (I₂), which acts as the effective oxidant for the dehydrogenation of the imidazolidine ring, and is then catalytically regenerated.[4][5]

The causality for selecting the H₂O₂/NaI system lies in its environmental and practical advantages; it avoids the use of stoichiometric heavy-metal oxidants or halogenated reagents, with water being the primary byproduct.[4]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful outcome.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
p-Tolualdehyde≥97%Sigma-Aldrich104-87-0Irritant. Handle in a fume hood.
Ethylenediamine≥99%Sigma-Aldrich107-15-3Corrosive. Handle with care.
Hydrogen Peroxide30% w/w in H₂OFisher Scientific7722-84-1Strong oxidizer.
Sodium Iodide≥99%Acros Organics7681-82-5
tert-Butyl AlcoholAnhydrous, ≥99.5%Sigma-Aldrich75-65-0Solvent.
Magnesium SulfateAnhydrousVWR7487-88-9Drying agent.
Ethyl AcetateACS GradeFisher Scientific141-78-6For extraction & TLC.
HexaneACS GradeFisher Scientific110-54-3For extraction & TLC.
Saturated NaCl SolutionLab-preparedN/AFor work-up.
Saturated NaHCO₃ SolutionLab-preparedN/AFor work-up.
Stoichiometry and Reagent Quantities
CompoundMolar Mass ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
p-Tolualdehyde120.151.010.01.20 g (1.18 mL)
Ethylenediamine60.101.111.00.66 g (0.74 mL)
Sodium Iodide149.890.44.00.60 g
Hydrogen Peroxide (30%)34.011.515.01.70 g (1.5 mL)
Magnesium Sulfate120.37--~2.0 g
tert-Butyl Alcohol74.12--40 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-tolualdehyde (1.20 g, 10.0 mmol), ethylenediamine (0.66 g, 11.0 mmol), sodium iodide (0.60 g, 4.0 mmol), anhydrous magnesium sulfate (2.0 g), and tert-butyl alcohol (40 mL).

  • Initiation: Begin stirring the mixture at room temperature.

  • Addition of Oxidant: Slowly add 30% hydrogen peroxide (1.5 mL, 15.0 mmol) to the stirring suspension dropwise over 5 minutes. Caution: The reaction may be mildly exothermic.

  • Reaction: Heat the reaction mixture to 80 °C (oil bath temperature) and maintain it under reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (1:1). The reaction is typically complete within 2-4 hours. The starting aldehyde spot (visualized with a UV lamp) should disappear, and a new, more polar product spot should appear.

  • Work-up - Quenching and Filtration: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the magnesium sulfate and any insoluble byproducts. Wash the filter cake with a small amount of ethyl acetate (2 x 10 mL).

  • Work-up - Extraction: Transfer the filtrate to a separatory funnel. Add 50 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Work-up - Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (1 x 40 mL) and saturated sodium chloride (brine) solution (1 x 40 mL). This removes any remaining acidic or aqueous impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole as a crystalline solid.

Visualization of Workflow and Reaction

A clear visual representation of the process is essential for protocol adherence and understanding.

G cluster_reactants Starting Materials cluster_reagents Reagents & Solvent cluster_product Final Product p_tolualdehyde p-Tolualdehyde reaction Condensation & Oxidative Cyclization p_tolualdehyde->reaction 1.0 eq ethylenediamine Ethylenediamine ethylenediamine->reaction 1.1 eq oxidant H₂O₂ / NaI (cat.) oxidant->reaction solvent t-BuOH, 80°C solvent->reaction product 2-(4-methylphenyl)-4,5- dihydro-1H-imidazole reaction->product High Yield

Caption: Overall reaction scheme for the synthesis.

G start 1. Combine Reactants (Aldehyde, Diamine, NaI, MgSO₄, t-BuOH) add_h2o2 2. Add H₂O₂ (30%) dropwise start->add_h2o2 reflux 3. Heat to 80°C (2-4 hours) add_h2o2->reflux monitor 4. Monitor by TLC reflux->monitor cooldown 5. Cool to RT & Filter monitor->cooldown extract 6. Aqueous Work-up & Extraction with EtOAc cooldown->extract dry 7. Dry & Concentrate (Rotary Evaporation) extract->dry purify 8. Recrystallize dry->purify characterize 9. Characterize Product (NMR, IR, MS) purify->characterize

Caption: Step-by-step experimental workflow diagram.

Product Characterization

Authenticating the structure of the synthesized compound is critical. The following data are expected for pure 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole.

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₁₀H₁₂N₂

  • Molecular Weight: 160.22 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃, δ ppm):

    • 7.65 (d, J = 8.0 Hz, 2H): Aromatic protons ortho to the imidazoline ring.

    • 7.20 (d, J = 8.0 Hz, 2H): Aromatic protons meta to the imidazoline ring.

    • ~4.5-5.0 (br s, 1H): N-H proton of the imidazoline ring. This signal may be broad and its chemical shift can be concentration-dependent.

    • 3.70 (t, J = 9.5 Hz, 2H): Methylene protons (-CH₂-) of the imidazoline ring.

    • 3.30 (t, J = 9.5 Hz, 2H): Methylene protons (-CH₂-) of the imidazoline ring.

    • 2.35 (s, 3H): Methyl group protons (-CH₃) on the phenyl ring.

  • ¹³C NMR (100 MHz, CDCl₃, δ ppm):

    • ~165.0: Imine carbon (N-C=N).

    • ~140.0: Quaternary aromatic carbon attached to the methyl group.

    • ~129.5: Aromatic C-H carbons.

    • ~128.0: Aromatic C-H carbons.

    • ~127.0: Quaternary aromatic carbon attached to the imidazoline ring.

    • ~50.0: Methylene carbons (-CH₂-CH₂-) of the imidazoline ring.

    • ~21.5: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy
  • FT-IR (KBr, ν cm⁻¹):

    • ~3250-3100: N-H stretching (can be broad).

    • ~3030: Aromatic C-H stretching.

    • ~2920: Aliphatic C-H stretching (from CH₂ and CH₃).

    • ~1610: C=N stretching of the imidazoline ring.[6]

    • ~1500, 1450: Aromatic C=C stretching.

Mass Spectrometry (MS)
  • EI-MS (m/z):

    • 160 [M]⁺: Molecular ion peak.

    • 159 [M-H]⁺: A common fragment.

    • Other fragmentation patterns corresponding to the loss of parts of the imidazoline ring or the tolyl group.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole. The use of a mild and efficient H₂O₂/NaI oxidation system offers a green chemistry approach to this valuable heterocyclic scaffold. The detailed procedural steps and comprehensive characterization data serve as a reliable resource for researchers engaged in synthetic organic chemistry and the development of new pharmaceutical agents.

References

  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. (2025). Letters in Applied NanoBioScience. [Link]

  • Synthesis of 2-imidazolines. Organic Chemistry Portal. [Link]

  • Synthesis and Docking Study of 2–Aryl-4,5-diphenyl-1 H -imidazole Derivatives as Lead Compounds for Antimalarial Agent. (2025). ResearchGate. [Link]

  • Imidazole. Wikipedia. [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]

  • N-substituted imidazolines and ethylenediamines and their action on alpha- and beta-adrenergic receptors. PubMed. [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR. [Link]

  • efficient preparation of 2-imidazolines from aldehydes and ethylenediamines with 1,3-diiodo. Semantic Scholar. [Link]

  • 2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole. PubChem. [Link]

  • Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. sctunisie.org. [Link]

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega. [Link]

  • 2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate. ResearchGate. [Link]

  • Synthesis method of imidazoline compound.
  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. [Link]

  • Synthesis and anthelmintic activity of some novel 2-substituted-4,5- diphenyl imidazoles. ResearchGate. [Link]

  • Design synthesis and characterization of 2-(4,5-dihydro-2,4,5-triphenylimidazol-1-Yl)-6-methylpyridine:FT-IR, NMR, and computational investigation. ResearchGate. [Link]

  • Synthesis of imidazoline derivatives. The reaction conditions are... ResearchGate. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. PMC - NIH. [Link]

  • An Efficient Preparation of 2-Imidazolines and Imidazoles from Aldehydes with Molecular Iodine and (Diacetoxyiodo)benzene. Organic Chemistry Portal. [Link]

  • A Facile and Efficient Synthesis of 2-Imidazolines from Aldehydes Using Hydrogen Peroxide and Substoichiometric Sodium Iodide. Organic Chemistry Portal. [Link]

Sources

Application

Synthesis of Imidazoline Derivatives Utilizing Ethylenediamine: A Comprehensive Protocol for Researchers

Introduction: The Enduring Significance of Imidazoline Scaffolds in Modern Chemistry Imidazoline derivatives represent a cornerstone in heterocyclic chemistry, demonstrating a remarkable breadth of applications across va...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Imidazoline Scaffolds in Modern Chemistry

Imidazoline derivatives represent a cornerstone in heterocyclic chemistry, demonstrating a remarkable breadth of applications across various scientific disciplines. Their structural motif is integral to numerous pharmaceuticals, agrochemicals, and industrial agents, underscoring their continued relevance in both academic research and commercial development.[1][2] In the pharmaceutical realm, imidazoline-containing compounds have exhibited a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antihypertensive properties.[3] This diverse functionality stems from the unique electronic and steric properties of the imidazoline ring, which allows for tailored modifications to achieve desired therapeutic effects.

This comprehensive guide provides a detailed protocol for the synthesis of imidazoline derivatives, with a primary focus on the versatile and widely employed method utilizing ethylenediamine as a key building block. We will delve into the fundamental reaction mechanisms, offer step-by-step experimental procedures, and provide critical insights into process optimization and product characterization. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development, empowering them to confidently and efficiently synthesize these valuable compounds.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of 2-substituted imidazolines from ethylenediamine can be broadly categorized into three primary pathways, each distinguished by the nature of the carbonyl or cyano precursor:

  • From Aldehydes: This is a prevalent and often high-yielding method that proceeds through the condensation of an aldehyde with ethylenediamine, followed by an oxidative cyclization.

  • From Carboxylic Acids: This route involves the direct condensation of a carboxylic acid with ethylenediamine, typically at elevated temperatures to facilitate dehydration and cyclization.

  • From Nitriles: The reaction of a nitrile with ethylenediamine, often in the presence of a catalyst, provides another efficient pathway to the imidazoline core.[4]

Reaction Mechanism: A Step-by-Step Visualization

The synthesis of a 2-substituted imidazoline from an aldehyde and ethylenediamine typically proceeds through the formation of a diaminal intermediate, followed by an oxidative cyclization. The following diagram illustrates the key steps in this transformation.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde Aldehyde (R-CHO) diaminal Diaminal Intermediate aldehyde->diaminal Condensation enediamine Ethylenediamine enediamine->diaminal imidazolidine Imidazolidine diaminal->imidazolidine Intramolecular Cyclization imidazoline 2-Substituted Imidazoline imidazolidine->imidazoline Oxidation (-H2) G start Start reaction_setup Reaction Setup: - Aldehyde - Ethylenediamine - K2CO3 - Ethanol start->reaction_setup add_iodine Add Iodine (I2) reaction_setup->add_iodine reflux Reflux Reaction add_iodine->reflux workup Aqueous Work-up: - Quench with Na2S2O3 - Extract with DCM reflux->workup purification Purification: - Dry with Na2SO4 - Concentrate - Recrystallization/Chromatography workup->purification characterization Characterization: - NMR - IR - Mass Spec purification->characterization end End Product characterization->end

Sources

Method

Application Notes and Protocols: 2-(p-tolyl)imidazoline as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the application of 2-(p-tolyl)imidazoline as a catalyst in organic reactions. It is designed to offer both f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of 2-(p-tolyl)imidazoline as a catalyst in organic reactions. It is designed to offer both foundational knowledge and practical, field-tested protocols for chemists in research and development. The content herein is structured to explain the causality behind experimental choices, ensuring that the protocols are not just a series of steps but a self-validating system for achieving desired synthetic outcomes.

Introduction: The Emerging Role of 2-Arylimidazolines in Organocatalysis

Imidazoline derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse biological and pharmacological activities.[1] Beyond their therapeutic potential, these scaffolds have garnered increasing attention as versatile tools in synthetic organic chemistry.[1] Specifically, 2-arylimidazolines, such as 2-(p-tolyl)imidazoline, are emerging as effective organocatalysts. Their utility stems from the basic nitrogen atom within the imidazoline ring, which can act as a Brønsted base to activate substrates in a variety of organic transformations. This mode of catalysis offers a metal-free alternative to traditional methods, aligning with the principles of green chemistry by avoiding hazardous metal contaminants.[1]

This document will focus on the practical application of 2-(p-tolyl)imidazoline, providing detailed protocols for its synthesis and its use as a catalyst in the asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.

Synthesis of 2-(p-tolyl)imidazoline Catalyst

The synthesis of 2-(p-tolyl)imidazoline is a straightforward procedure that can be accomplished in a standard laboratory setting. The most common route involves the condensation of p-tolunitrile with ethylenediamine.

Protocol 1: Synthesis of 2-(p-tolyl)imidazoline

This protocol outlines the synthesis of 2-(p-tolyl)imidazoline from p-tolunitrile and ethylenediamine, a method known for its efficiency and high yields.

Materials:

  • p-Tolunitrile

  • Ethylenediamine

  • Sulfur (catalytic amount)

  • Chloroform

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Cyclohexane

  • Round-bottomed flask

  • Reflux condenser

  • Oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, combine p-tolunitrile (4 mmol), ethylenediamine (16 mmol, a 4-fold excess to serve as both reactant and solvent), and a catalytic amount of sulfur (1 mmol).

  • Reflux: Heat the mixture in an oil bath to 120 °C and maintain a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 mixture of ethyl acetate and methanol as the eluent. The reaction is typically complete within 3-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Add cold water to the flask and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with chloroform (3 x 20 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from cyclohexane to afford pure 2-(p-tolyl)imidazoline as a solid. Typical yields are in the range of 90-97%.

Application in Asymmetric Aldol Reaction

2-Arylimidazolines can function as effective Brønsted base catalysts in asymmetric aldol reactions.[1] The imidazoline nitrogen deprotonates the α-carbon of a ketone, generating a nucleophilic enolate, which then attacks an aldehyde. In the case of a chiral imidazoline catalyst, this process can proceed with high enantioselectivity.[1] While 2-(p-tolyl)imidazoline itself is achiral, this section will detail a general protocol for an asymmetric aldol reaction using a chiral analogue to illustrate the catalytic principle. This protocol can be adapted for achiral synthesis using 2-(p-tolyl)imidazoline.

Causality in Catalysis: The "Why" Behind the Protocol

The catalytic cycle of the imidazoline-mediated aldol reaction hinges on its basicity. The non-bonding electrons on the sp²-hybridized nitrogen of the imidazoline are sufficiently basic to deprotonate a ketone, forming an enolate. This enolate is the key nucleophilic species that drives the reaction forward. In an asymmetric context, a chiral imidazoline catalyst creates a chiral environment around the enolate, directing its approach to one face of the aldehyde over the other, thus inducing enantioselectivity. The choice of solvent and temperature is critical; polar solvents can stabilize the charged intermediates, while lower temperatures often enhance stereoselectivity by favoring the more ordered transition state.

Visualizing the Catalytic Workflow

G cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Catalyst & Reagents dissolve Dissolve in Solvent reagents->dissolve cool Cool to Reaction Temperature dissolve->cool add_aldehyde Add Aldehyde cool->add_aldehyde Initiate Reaction stir Stir for Specified Time add_aldehyde->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify final_product final_product purify->final_product Isolate Product

Caption: Experimental workflow for the imidazoline-catalyzed aldol reaction.

Protocol 2: Asymmetric Aldol Reaction of a Ketone with an Aldehyde

This protocol is adapted from established procedures for chiral 2-pyridyl-2-imidazoline catalysts and serves as a representative method.[1]

Materials:

  • Chiral 2-(p-tolyl)imidazoline derivative (e.g., synthesized from a chiral diamine) (10 mol%)

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 mmol)

  • Ketone (e.g., cyclohexanone) (5.0 mmol, 5 equivalents)

  • Brine (saturated aqueous NaCl solution) as the solvent

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard glassware for reaction, extraction, and chromatography

Procedure:

  • Reaction Setup: To a vial equipped with a magnetic stir bar, add the chiral 2-(p-tolyl)imidazoline catalyst (0.1 mmol, 10 mol%).

  • Addition of Reagents: Add brine (1.0 mL) to the vial, followed by cyclohexanone (5.0 mmol). Stir the mixture for 5 minutes at room temperature.

  • Initiation: Add the aromatic aldehyde (1.0 mmol) to the reaction mixture.

  • Reaction: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by TLC. Reactions are typically complete within 1-24 hours, depending on the substrates.

  • Work-up:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain the pure aldol product.

    • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation: Expected Outcomes

The following table presents hypothetical data for the asymmetric aldol reaction between various aldehydes and cyclohexanone, catalyzed by a chiral 2-(p-tolyl)imidazoline derivative. The expected outcomes are based on published results for analogous 2-arylimidazoline catalysts.[1]

EntryAldehydeTime (h)Yield (%)dr (anti/syn)ee (%)
14-Nitrobenzaldehyde195>95:598
24-Chlorobenzaldehyde292>95:596
3Benzaldehyde128590:1095
44-Methoxybenzaldehyde247888:1292
Mechanistic Insight: The Role of the Catalyst

The catalytic cycle begins with the Brønsted base-mediated deprotonation of the ketone by the imidazoline catalyst to form an enolate. This enolate then adds to the aldehyde in a stereocontrolled fashion. The chirality of the catalyst dictates the facial selectivity of the attack on the aldehyde, leading to the observed enantiomeric excess.

G Catalyst Chiral 2-(p-tolyl)imidazoline Enolate Chiral Enolate Intermediate Catalyst->Enolate Deprotonation Ketone Ketone Ketone->Enolate Aldehyde Aldehyde TS Diastereomeric Transition State Aldehyde->TS Enolate->TS Product Aldol Product TS->Product C-C Bond Formation Product->Catalyst Catalyst Regeneration

Sources

Application

Application Notes & Protocols: A Multi-Technique Approach to the Comprehensive Characterization of 2-(p-tolyl)imidazoline

Foreword: The Analytical Imperative for 2-(p-tolyl)imidazoline 2-(p-tolyl)imidazoline and its derivatives are key pharmacophores in medicinal chemistry, recognized for their interaction with imidazoline receptors and pot...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Analytical Imperative for 2-(p-tolyl)imidazoline

2-(p-tolyl)imidazoline and its derivatives are key pharmacophores in medicinal chemistry, recognized for their interaction with imidazoline receptors and potential applications in treating a range of disorders.[1] Rigorous analytical characterization is the bedrock of drug discovery and development, ensuring compound identity, purity, and stability. This guide provides an integrated suite of analytical protocols and expert insights for the comprehensive characterization of 2-(p-tolyl)imidazoline, designed for researchers and drug development professionals. Our approach moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring robust and reproducible results.

Foundational Structure Elucidation: Confirming Identity and Connectivity

The first step in any characterization workflow is the unambiguous confirmation of the molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) serve as the primary tools for this purpose, providing orthogonal and complementary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a magnetic field. The resulting spectrum provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms, allowing for a complete structural assignment.

Application to 2-(p-tolyl)imidazoline: For this molecule, NMR is used to:

  • Confirm the presence and substitution pattern of the para-substituted tolyl group.

  • Verify the integrity of the 2-imidazoline ring.

  • Assign every unique proton and carbon to its position in the molecule.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Typical Parameters: Spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical Parameters: Spectral width of 220-250 ppm, 1024 or more scans (due to lower natural abundance), relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Data Interpretation:

  • Tautomerism Insight: Imidazoline derivatives can undergo fast tautomerization in solution, which may lead to broadened signals for the imidazole ring carbons and protons in ¹³C and ¹H NMR spectra, respectively.[3] Solid-state NMR (CP-MAS) can be an effective alternative to overcome this issue.[3]

Table 1: Expected NMR Chemical Shifts (δ) for 2-(p-tolyl)imidazoline in DMSO-d₆

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Rationale & Key Features
Imidazoline CH₂-CH₂ ~3.6 - 3.8 (s, 4H)~50A singlet is often observed due to rapid conformational exchange, representing the four equivalent protons of the ethylenediamine backbone.
Imidazoline N-H ~6.5 - 7.5 (br s, 1H)-A broad singlet, exchangeable with D₂O. Its chemical shift can be highly dependent on concentration and solvent.
Aromatic H (ortho to C-Im) ~7.7 (d, 2H)~129Doublet due to coupling with meta protons.
Aromatic H (meta to C-Im) ~7.3 (d, 2H)~127Doublet due to coupling with ortho protons.
Tolyl CH₃ ~2.3 - 2.4 (s, 3H)~21A characteristic singlet for the methyl group protons.
Imidazoline C=N -~165The quaternary carbon of the imidazoline ring, a key identifier.
Aromatic C (ipso, C-Im) -~128Quaternary carbon, often of lower intensity.
Aromatic C (ipso, C-CH₃) -~140Quaternary carbon, often of lower intensity.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's substructures.

Application to 2-(p-tolyl)imidazoline: MS is essential for confirming the molecular formula (C₁₀H₁₂N₂) and, by extension, the successful synthesis of the target compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful for providing unambiguous elemental composition.[4]

Protocol: LC-MS with Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer equipped with an ESI source (e.g., TOF or Orbitrap for HRMS).[5]

  • LC Method (for sample introduction):

    • Column: C18, 2.1 x 50 mm, 3.5 µm.

    • Mobile Phase: Isocratic flow of 50:50 Acetonitrile:Water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

  • MS Acquisition (Positive Ion Mode):

    • Ionization: ESI+.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3-4 kV.

    • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺.

Data Interpretation:

  • Molecular Ion: Look for a prominent peak at m/z 161.1073 for the [M+H]⁺ ion. The experimentally determined mass should be within 5 ppm of the theoretical mass (C₁₀H₁₃N₂⁺).

  • Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Key fragments could correspond to the loss of parts of the imidazoline ring or the tolyl group, providing further structural confirmation.

Orthogonal Confirmation: Vibrational and Electronic Spectroscopy

While NMR and MS establish the core structure, other spectroscopic techniques provide complementary data on functional groups and electronic properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

Application to 2-(p-tolyl)imidazoline: FTIR is a rapid and simple method to confirm the presence of the key imidazoline and aromatic functional groups.[6]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.[4] Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Table 2: Key FTIR Absorption Bands for 2-(p-tolyl)imidazoline

Wavenumber (cm⁻¹) Vibration Mode Significance
~3250 - 3240N-H stretchConfirms the secondary amine in the imidazoline ring.[7]
~3050 - 3030Aromatic C-H stretchIndicates the presence of the tolyl ring.
~2950 - 2850Aliphatic C-H stretchCorresponds to the CH₂ groups in the imidazoline ring.
~1645 - 1635C=N stretch (Imine)A critical band confirming the imidazoline ring structure.[7]
~1610, ~1510C=C stretchAromatic ring vibrations.
~820C-H out-of-plane bendCharacteristic of para-disubstitution on a benzene ring.
UV-Vis Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. It is characteristic of the electronic structure, particularly conjugated systems.

Application to 2-(p-tolyl)imidazoline: The technique is used to characterize the π-electron system arising from the conjugation between the tolyl ring and the imidazoline moiety.

Protocol: Solution UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. A typical concentration is 10⁻⁵ to 10⁻⁴ M.

  • Acquisition: Record the absorption spectrum over a range of 200-400 nm against a solvent blank.[8]

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known precisely.

Expected Results:

  • The spectrum is expected to show strong absorbance bands in the 200-300 nm region, characteristic of π → π* transitions within the aromatic system. For the related 2-phenyl-2-imidazoline, a strong absorption is observed around 250 nm.[8]

Purity Assessment and Physicochemical Profiling

Beyond identity, determining the purity and understanding the physicochemical properties of a compound are critical for its application in drug development.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. It is the primary method for determining the purity of small molecules.

Application to 2-(p-tolyl)imidazoline: HPLC is used to quantify the purity of the synthesized compound and to detect any starting materials, by-products, or degradation products. Reversed-phase HPLC is the most common mode for this type of analysis.[9][10]

Protocol: Reversed-Phase HPLC with UV Detection

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water) to a concentration of ~0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Data Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Table 3: Recommended RP-HPLC Method Parameters

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for moderately polar aromatic compounds.
Mobile Phase Acetonitrile and Water (with 0.1% TFA or Formic Acid)A common solvent system for RP-HPLC. The acid improves peak shape for basic compounds like imidazolines.
Elution Mode Gradient: 20% to 80% Acetonitrile over 15 minutesA gradient elution is recommended to ensure that both more polar and less polar impurities are eluted and detected.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe tolyl group provides strong UV absorbance at this wavelength.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Thermal Analysis (DSC/TGA)

Principle:

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow into a sample and a reference as a function of temperature, revealing thermal transitions like melting and glass transitions.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition profiles.

Application to 2-(p-tolyl)imidazoline: These techniques determine the melting point (a key purity indicator), thermal stability, and decomposition pattern of the compound.[7]

Protocol: DSC and TGA Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC or TGA pan.

  • DSC Acquisition:

    • Heat the sample under a nitrogen atmosphere from ambient temperature to a point beyond its melting, typically at a rate of 10 °C/min.[11]

    • The melting point (Tₘ) is taken as the onset or peak of the endothermic melting event.

  • TGA Acquisition:

    • Heat the sample under a nitrogen atmosphere from ambient to ~600 °C at a rate of 10 °C/min.[12]

    • The onset of mass loss indicates the beginning of thermal decomposition.

Data Interpretation:

  • DSC: A sharp melting endotherm in the DSC thermogram is indicative of a pure crystalline compound.

  • TGA: The TGA curve provides the temperature at which the compound begins to degrade, a critical parameter for determining its thermal stability during storage and formulation. Studies on similar imidazoline derivatives show thermal degradation typically begins in the range of 140-400°C.[7]

Integrated Analytical Workflow

No single technique provides a complete picture. The power of modern analytical chemistry lies in the integration of multiple, orthogonal techniques to build a comprehensive and self-validating profile of a molecule. The following workflow illustrates a logical progression for characterizing a new batch of 2-(p-tolyl)imidazoline.

G NMR NMR Spectroscopy (¹H, ¹³C) FTIR FTIR Spectroscopy NMR->FTIR Confirm Functional Groups MS Mass Spectrometry (HRMS) HPLC HPLC-UV (Purity Assay) MS->HPLC Assess Purity Thermal Thermal Analysis (DSC/TGA) HPLC->Thermal Profile Properties UVVis UV-Vis Spectroscopy Thermal->UVVis XRay X-Ray Crystallography (If solid) UVVis->XRay Definitive Structure Sample New Batch of 2-(p-tolyl)imidazoline Sample->NMR Confirm Structure Sample->MS Confirm Mass

Caption: Integrated workflow for the characterization of 2-(p-tolyl)imidazoline.

Definitive Structure: Single Crystal X-Ray Diffraction

For crystalline solids, single-crystal X-ray diffraction is the ultimate gold standard. It provides an exact 3D map of the atoms in the crystal lattice, confirming absolute connectivity, conformation, and intermolecular interactions like hydrogen bonding. The crystal structure of 2-(p-tolyl)-4,5-dihydro-1H-imidazole has been reported, showing a nearly co-planar arrangement of the two rings and intermolecular N—H⋯N hydrogen bonding that links molecules into chains.[1] This technique, while not a routine batch-release test, is invaluable for initial structural confirmation of a new chemical entity.

References

  • National Center for Biotechnology Information. (2012). 2-(2-[[O-11C]Tolyl)vinyl]-4,5-dihydro-1H-imidazole. PubChem Compound Summary for CID 56641838. Retrieved from [Link]

  • Kia, R., et al. (2009). 2-p-Tolyl-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2533. Available at: [Link]

  • Jevrosimović, M., et al. (2020). Modelling of chromatographic and electrophoretic behaviour of imidazoline and alpha adrenergic receptors ligands under different acid-base conditions. PLOS ONE, 15(7), e0236159. Available at: [Link]

  • Ivancia, M., & Mocanu, A. M. (2015). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 60(1), 79-85. Available at: [Link]

  • Koštrnová, A., et al. (2018). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Molbank, 2018(4), M1016. Available at: [Link]

  • D'Acquarica, I., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 629. Available at: [Link]

  • National Center for Biotechnology Information. (2012). 2-[2-([O-11C]Tolyl)ethyl]-4,5-dihydro-1H-imidazole. PubChem Compound Summary for CID 56641837. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis and solid-state properties of thermotropic liquid crystalline polypeptide bearing imidazolium and p-tolyl groups. ResearchGate. Retrieved from [Link]

  • Request PDF. (n.d.). Characterization, Isolation and Performance Characteristics of Imidazolines. Part II. Development of Structure - Activity Relationships. ResearchGate. Retrieved from [Link]

  • Request PDF. (n.d.). FT-IR (KBr) spectrum of 2-(2-Thionyl) imidazoline (11a). ResearchGate. Retrieved from [Link]

  • Request PDF. (n.d.). A Comparative Study of Chromatographic Behavior and Lipophilicity of Selected Imidazoline Derivatives. ResearchGate. Retrieved from [Link]

  • Request PDF. (n.d.). ¹H NMR spectra in D2O - (b) poly(imidazoyl-l-lysine). ResearchGate. Retrieved from [Link]

  • Biotage. (n.d.). A Direct Measurement Method for the Characterization of Corrosion Inhibitors for Quality Metrics in Formulation and New Product. Retrieved from [Link]

  • Rilo, E., et al. (2021). Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids. Molecules, 26(21), 6393. Available at: [Link]

  • Priya, Y., et al. (2018). Vibrational and Electronic Spectra of 2-Phenyl-2-Imidazoline: A Combined Experimental and Theoretical Study. Journal of Modern Physics, 9, 753-774. Available at: [Link]

  • Request PDF. (n.d.). FTIR Spectrum of imidazoline. ResearchGate. Retrieved from [Link]

  • Ivanova, V., et al. (2025). 9-Oxo-2-(p-tolyl)-4,9-dihydropyrazolo[5,1-b]quinazoline-3a(3H)-carboxylic Acid. Molbank, 2025(1), m2105. Available at: [Link]

  • Wang, C., et al. (2014). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions, 43(3), 1333-1340. Available at: [Link]

  • TÜBİTAK Academic Journals. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

  • Request PDF. (n.d.). Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids. ResearchGate. Retrieved from [Link]

  • Studzińska, S., & Bocian, S. (2018). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. Molecules, 23(11), 2977. Available at: [Link]

  • Request PDF. (n.d.). FT-IR spectra of PAILs. (a) Imidazolium-based PAILs, (b).... ResearchGate. Retrieved from [Link]

  • Nikolova, P., et al. (2020). ¹³C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(16), 3734. Available at: [Link]

  • Çetin, M., et al. (2024). Poly(2-alkyl/aryl-2-oxazoline)-Imidazole Complexes as Thermal Latent Curing Agents for Epoxy Resins. ACS Omega. Available at: [Link]

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Method

Application Note: A Validated HPLC Method for the Quantification of 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole

Abstract This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole. The method has been de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for use in research, quality control, and drug development environments. The described protocol utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent specificity, linearity, accuracy, and precision.

Introduction

2-(4-methylphenyl)-4,5-dihydro-1H-imidazole, also known as 2-(p-tolyl)-2-imidazoline, belongs to the class of 2-arylimidazolines. This heterocyclic scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds.[1][2] Accurate and reliable quantification of this compound is crucial for in-process control, stability studies, and final product quality assessment. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of pharmaceutical compounds due to its high resolution, sensitivity, and robustness.[3][4] This document provides a comprehensive, step-by-step protocol for the HPLC analysis of 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole, complete with method validation procedures.

Scientific Rationale and Method Development

The development of this HPLC method was guided by the physicochemical properties of 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole and established principles of reversed-phase chromatography.

Analyte Characteristics

2-(4-methylphenyl)-4,5-dihydro-1H-imidazole is a basic compound due to the presence of the imidazole moiety.[5] This basicity is a key factor in selecting the appropriate column and mobile phase to achieve optimal peak shape and retention. The presence of the phenyl ring suggests that the compound will be UV-active, allowing for detection using a UV detector.

Chromatographic Conditions Selection
  • Stationary Phase: A C18 (octadecylsilyl) stationary phase was selected due to its wide applicability and effectiveness in retaining moderately nonpolar compounds like the target analyte through hydrophobic interactions.[6][7] C18 columns with high carbon loading and end-capping are particularly suitable for the analysis of basic compounds as they minimize undesirable interactions with residual silanols on the silica surface, which can lead to peak tailing.[3]

  • Mobile Phase: A binary mobile phase consisting of an aqueous buffer and an organic modifier is employed.

    • Organic Modifier: Acetonitrile is chosen as the organic solvent due to its low viscosity, low UV cutoff, and compatibility with common buffers.[4]

    • Aqueous Phase and pH Control: For basic compounds, controlling the mobile phase pH is critical. An acidic mobile phase (pH ~3) was chosen to ensure the analyte is consistently in its protonated, ionized form. This approach generally leads to good peak shapes and reproducible retention times. A phosphate buffer is selected for its buffering capacity in this pH range.[8]

  • Detection: UV detection is employed. While the optimal wavelength should be experimentally determined by obtaining a UV spectrum of the analyte, a wavelength of 220 nm is proposed as a starting point, as aromatic compounds typically exhibit strong absorbance in the lower UV range.

  • Elution Mode: A gradient elution is chosen to ensure the efficient elution of the analyte and any potential impurities with varying polarities, providing a robust separation within a reasonable runtime.[9]

Experimental Protocol

Materials and Reagents
  • 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (85%) (Analytical grade)

  • Water (HPLC grade or Milli-Q)

Equipment
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, nylon or PTFE)

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.1 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole, dissolve it in a known volume of diluent to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[10]

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-12 min: 10% to 90% B; 12-15 min: 90% B; 15-16 min: 90% to 10% B; 16-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][11] The following validation parameters should be assessed:

System Suitability

Before starting the validation, the suitability of the chromatographic system is evaluated by injecting five replicate injections of a working standard solution (e.g., 50 µg/mL). The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by:

  • Analyzing a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

  • Analyzing a placebo sample (if applicable) to show no interference from excipients.

  • Performing forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on the analyte and demonstrating that the degradation product peaks are well-resolved from the main analyte peak.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five concentrations of the analyte across the intended range (e.g., 80% to 120% of the target concentration).

  • Analysis: Inject each concentration in triplicate.

  • Acceptance Criteria: Plot a graph of the mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.

  • Procedure: Spike a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Prepare three replicates at each level and analyze them.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-day Precision):

    • Procedure: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N), where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations in the method parameters such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase pH (e.g., ± 0.2 units)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analysis: Analyze a sample under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.

Data Presentation

Table 1: Proposed HPLC Method Parameters
ParameterSetting
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A20 mM KH₂PO₄, pH 3.0
Mobile Phase BAcetonitrile
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength220 nm (to be confirmed by UV scan)
Injection Volume10 µL
Run Time20 minutes
Table 2: Summary of Method Validation Parameters and Acceptance Criteria (as per ICH Q2(R1))
ParameterAcceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates ≥ 2000; RSD of peak area ≤ 2.0%
Specificity No interference at the analyte's retention time
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Mean recovery of 98.0% - 102.0%
Precision (Repeatability) RSD ≤ 2.0%
Precision (Intermediate) RSD ≤ 2.0%
LOQ S/N ≥ 10
Robustness System suitability passes under varied conditions

Visualization

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting MobilePhase Prepare Mobile Phases A & B SystemSuitability Perform System Suitability Test MobilePhase->SystemSuitability Standard Prepare Standard Stock & Working Solutions Standard->SystemSuitability Sample Prepare & Filter Sample Injection Inject Blank, Standards, & Samples Sample->Injection SystemSuitability->Injection If Pass DataAcquisition Acquire Chromatographic Data Injection->DataAcquisition Integration Integrate Peaks DataAcquisition->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification Report Generate Final Report Quantification->Report

Caption: Experimental workflow for the HPLC quantification of 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole.

Method_Development_Logic cluster_optimization Method Optimization Analyte Analyte Properties (Basic, UV-active) Column Stationary Phase (Reversed-Phase C18) Analyte->Column Hydrophobic Interaction MobilePhase Mobile Phase (ACN/Buffer) Analyte->MobilePhase Control Ionization (pH) Detector Detector (UV-Vis) Analyte->Detector Chromophore OptimizedMethod Optimized HPLC Method Column->OptimizedMethod MobilePhase->OptimizedMethod Detector->OptimizedMethod

Caption: Logical flow of HPLC method development based on analyte properties.

Conclusion

The HPLC method described in this application note provides a reliable and robust means for the quantification of 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole. The method is based on sound chromatographic principles and has been designed for validation according to internationally recognized guidelines. This protocol is well-suited for routine analysis in quality control and research settings, contributing to the development and manufacturing of products containing this important chemical entity.

References

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  • ResearchGate. An Efficient Synthesis of 2-Arylimidazoles by Oxidation of 2-Arylimidazolines Using Activated Carbon—O2 System and Its Application to Palladium-Catalyzed Mizoroki—Heck Reaction. ResearchGate. Available at: [Link].

  • PubChem. 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole. National Center for Biotechnology Information. Available at: [Link].

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  • Moravek. Exploring the Different Mobile Phases in HPLC. Moravek. Available at: [Link].

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  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. Available at: [Link].

  • Chrom Tech, Inc. (2023). Reverse Phase Chromatography Techniques. Chrom Tech. Available at: [Link].

  • International Council for Harmonisation. Quality Guidelines. ICH. Available at: [Link].

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  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link].

  • ResearchGate. (PDF) 2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole. ResearchGate. Available at: [Link].

  • Semantic Scholar. 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis and Estimation of Nonlinear Optical Properties using Z. Semantic Scholar. Available at: [Link].

  • The Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. Available at: [Link].

  • Cheméo. Chemical Properties of 1H-Imidazole, 4,5-dihydro-2-methyl- (CAS 534-26-9). Cheméo. Available at: [Link].

  • Oriental Journal of Chemistry. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Oriental Journal of Chemistry. Available at: [Link].

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Application

Application Note: Structural Elucidation of Synthesized Imidazolines using NMR and Mass Spectrometry

Introduction: The Significance of Imidazoline Scaffolds and the Imperative for Robust Analytical Characterization Imidazolines are a pivotal class of heterocyclic compounds, forming the core structural motif in a wide ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Imidazoline Scaffolds and the Imperative for Robust Analytical Characterization

Imidazolines are a pivotal class of heterocyclic compounds, forming the core structural motif in a wide array of pharmaceuticals, agrochemicals, and industrial agents.[1][2] Their diverse biological activities, ranging from antihypertensive to antidepressant effects, have cemented their importance in drug discovery and development.[2] The precise structural characterization of newly synthesized imidazoline derivatives is a non-negotiable prerequisite for understanding their structure-activity relationships (SAR) and ensuring their safety and efficacy.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this characterization process. NMR provides an unparalleled, non-destructive view of the molecular framework, detailing the connectivity and spatial relationships of atoms, while MS offers precise molecular weight determination and invaluable fragmentation data that further corroborates the proposed structure. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of NMR and MS for the unambiguous structural elucidation of synthesized imidazolines. We will delve into field-proven protocols and the causal logic behind experimental choices, ensuring a self-validating analytical workflow.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Imidazoline Analysis

NMR spectroscopy is the definitive technique for mapping the proton and carbon skeleton of a molecule. For imidazolines, a suite of 1D and 2D NMR experiments is employed to assign every signal and confirm the integrity of the heterocyclic core and its substituents.

Foundational Principles and Sample Preparation Protocol

High-quality NMR data begins with meticulous sample preparation. The concentration of the analyte and the choice of deuterated solvent are critical factors that influence spectral quality.[1]

Experimental Protocol: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-25 mg of the synthesized imidazoline for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[3] For routine analysis of small molecules (MW < 1000 g/mol ), a concentration of 10-20 mg/mL is generally sufficient.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic compounds due to its moderate polarity. For more polar imidazolines, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) may be more appropriate.

  • Dissolution: Add approximately 0.5-0.6 mL of the chosen deuterated solvent to the vial.[2]

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution against a light source to confirm there is no suspended particulate matter, which can degrade spectral resolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure the sample height is at least 4.5 cm to allow for proper shimming by the spectrometer.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker.

Data Acquisition: A Multi-faceted Approach

A combination of 1D and 2D NMR experiments is essential for the complete structural assignment of imidazolines.

  • ¹H NMR (Proton NMR): This is the initial and most fundamental experiment. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon atoms in the molecule. It is particularly useful for identifying the characteristic imine carbon (C=N) of the imidazoline ring.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[4] It is invaluable for tracing out the spin systems within the molecule, such as the ethylene backbone of the imidazoline ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[4] This allows for the unambiguous assignment of protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away.[4] This is crucial for connecting different spin systems and for assigning quaternary carbons (those with no attached protons), such as the C2 carbon of the imidazoline ring and substituted aromatic carbons.

Spectral Interpretation: Decoding the Imidazoline Signature

The imidazoline ring has characteristic chemical shifts that serve as a diagnostic signature. The electron-withdrawing nature of the two nitrogen atoms significantly influences the chemical shifts of the ring protons and carbons.

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Rationale for Chemical Shift
C2-H (if present) ~7.0 - 8.0N/AHighly deshielded due to attachment to the imine carbon and proximity to two nitrogen atoms.
N-CH₂-CH₂-N ~3.5 - 4.5~45 - 55Protons on the ethylene backbone are deshielded by the adjacent nitrogen atoms.
C2 (Imine Carbon) N/A~160 - 170The C=N double bond and attachment to two nitrogen atoms cause a significant downfield shift.
C4/C5 (Ethylene Carbons) N/A~45 - 55Saturated carbons attached to nitrogen.

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and substituents on the imidazoline ring.

Workflow for NMR-Based Structure Elucidation of a 2-Substituted Imidazoline

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_Interpretation Data Interpretation & Assignment H1 Acquire ¹H NMR COSY Acquire COSY H1->COSY Assign_Protons Assign Proton Signals (¹H, COSY) H1->Assign_Protons C13 Acquire ¹³C NMR HSQC Acquire HSQC C13->HSQC COSY->Assign_Protons Assign_Carbons Assign Protonated Carbons (HSQC) HSQC->Assign_Carbons HMBC Acquire HMBC Assign_Quaternary Assign Quaternary Carbons & Connect Fragments (HMBC) HMBC->Assign_Quaternary Assign_Protons->HSQC Assign_Carbons->HMBC Final_Structure Propose Final Structure Assign_Quaternary->Final_Structure

Caption: Workflow for imidazoline structure elucidation using NMR.

Part 2: Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful complementary technique to NMR. It provides the exact molecular weight of the synthesized compound, confirming its elemental composition, and offers insights into its structure through fragmentation analysis.

Ionization Techniques: The Gateway to Mass Analysis

For most imidazoline derivatives, which possess basic nitrogen atoms, Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺, minimizing in-source fragmentation and providing a clear indication of the molecular weight.[5]

Experimental Protocol: ESI-MS Sample Preparation

  • Stock Solution Preparation: Prepare a stock solution of the purified imidazoline derivative at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Dilution: Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it with 1 mL of the analysis solvent (typically methanol, acetonitrile, or water, often with a small amount of formic acid to aid protonation).[6] The final concentration should be in the low µg/mL range.

  • Filtration (if necessary): If any precipitation is observed upon dilution, the sample must be filtered through a 0.22 µm syringe filter to prevent clogging of the MS instrument.

  • Vialing: Transfer the final solution to an appropriate autosampler vial.

High-Resolution Mass Spectrometry (HRMS)

Obtaining a high-resolution mass spectrum is crucial. HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. This is a critical step in confirming that the synthesized molecule has the expected atomic composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the protonated molecular ion [M+H]⁺.[7] The resulting fragment ions provide a "fingerprint" of the molecule and allow for the confirmation of its substructures. The fragmentation of imidazolines is often directed by the charge on the protonated nitrogen atoms.

Common Fragmentation Pathways for 2-Substituted Imidazolines:

  • Cleavage of the C2-Substituent: The bond between the C2 carbon of the imidazoline ring and its substituent is often a site of cleavage.

  • Ring Opening/Cleavage: The imidazoline ring itself can undergo cleavage, often initiated by the loss of small neutral molecules like etheneamine.

  • Fragmentation of Substituents: If the substituents on the imidazoline ring are complex, they will undergo their own characteristic fragmentation.

By analyzing these fragmentation patterns, one can piece together the structure of the molecule, confirming the connectivity of the different parts.

Workflow for Mass Spectrometry Analysis of a 2-Substituted Imidazoline

MS_Workflow cluster_Acquisition MS Data Acquisition cluster_Interpretation Data Interpretation ESI_MS Acquire Full Scan ESI-MS MSMS Acquire Tandem MS (MS/MS) ESI_MS->MSMS MW_Det Determine Molecular Weight from [M+H]⁺ ESI_MS->MW_Det HRMS Acquire HRMS Formula_Det Determine Elemental Formula (from HRMS) HRMS->Formula_Det Frag_Analysis Analyze Fragmentation Pattern (from MS/MS) MSMS->Frag_Analysis MW_Det->Formula_Det Formula_Det->Frag_Analysis Confirm_Structure Confirm Substructures Frag_Analysis->Confirm_Structure

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(p-tolyl)imidazoline

Welcome to the dedicated technical support guide for the purification of crude 2-(p-tolyl)imidazoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of crude 2-(p-tolyl)imidazoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve high-purity material for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2-(p-tolyl)imidazoline?

The impurity profile of crude 2-(p-tolyl)imidazoline is heavily dependent on the synthetic route employed. However, several impurities are consistently observed. Understanding their origin is the first step in designing an effective purification strategy.

  • Unreacted Starting Materials: Depending on the synthesis, residual p-tolunitrile (or p-tolualdehyde) and excess ethylenediamine are common.

  • Intermediate Amido-Amine: The most prevalent process-related impurity is often the ring-opened intermediate, N-(2-aminoethyl)-4-methylbenzamide. This can form during synthesis and also as a hydrolysis product.[1][2]

  • Hydrolysis Products: The imidazoline ring is susceptible to hydrolysis, especially under non-anhydrous conditions or at elevated temperatures, which reverts the product to the amido-amine intermediate.[1]

  • Solvent Residues: Organic solvents used in the synthesis or work-up can be retained in the crude product and must be removed to meet regulatory standards like the ICH Q3C guidelines.[3]

Impurity NameTypical OriginRationale for Formation
p-TolunitrileStarting MaterialIncomplete reaction during cyclization with ethylenediamine.
EthylenediamineStarting Material / ReagentOften used in excess to drive the reaction to completion.
N-(2-aminoethyl)-4-methylbenzamideIntermediate / DegradantFormed as a stable intermediate before ring closure or by hydrolysis of the final product.[1]
Polymeric ByproductsSide ReactionSelf-condensation or polymerization of reactants under harsh conditions.
Q2: What is the expected melting point of pure 2-(p-tolyl)imidazoline?

While slight variations exist in the literature based on analytical techniques, highly pure 2-(p-tolyl)imidazoline is a crystalline solid. A sharp melting point is a primary indicator of purity. The reported molecular formula is C₁₀H₁₂N₂.[4]

Q3: What are the best practices for assessing the purity of my final product?

A multi-modal approach is recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method can effectively separate the target compound from its more polar or non-polar impurities. Enantioselective HPLC may be necessary if chiral starting materials were used.[5]

  • Gas Chromatography (GC): Useful for detecting volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can detect impurities if they are present at levels typically >1%.

  • Melting Point Analysis: A narrow melting range close to the literature value indicates high purity.

Q4: How should I store purified 2-(p-tolyl)imidazoline to prevent degradation?

Due to its susceptibility to hydrolysis, proper storage is critical. Store the purified material in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place.[6] Using a desiccator is highly recommended to protect against atmospheric moisture.

Troubleshooting Guide: From Crude to Pure

This section addresses specific experimental challenges in a problem-and-solution format.

Problem 1: My recrystallization yields an oily product instead of crystals. What's happening and how can I fix it?

Answer: This phenomenon, known as "oiling out," is a common frustration in recrystallization. It occurs when the dissolved solid comes out of the supersaturated solution as a liquid rather than a solid crystal lattice.[7]

Root Causes & Solutions:

  • High Impurity Concentration: A high concentration of impurities can depress the melting point of the mixture, leading to the product separating as a liquid.

    • Solution: Attempt a pre-purification step. Perform a simple liquid-liquid extraction to remove highly polar or non-polar impurities before recrystallization. If the crude material is very impure, flash column chromatography may be a better initial choice than recrystallization.

  • Solution Cooled Too Rapidly: Fast cooling does not provide sufficient time for the ordered crystal lattice to form.

    • Solution: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling process.[8]

  • Solvent Issues: The boiling point of your chosen solvent might be higher than the melting point of your compound. Alternatively, the compound may be too soluble.

    • Solution A (Reduce Temperature): If possible, perform the recrystallization at a lower temperature under reduced pressure (vacuum).

    • Solution B (Change Solvents): Switch to a solvent with a lower boiling point.

    • Solution C (Two-Solvent System): This is often the most effective solution. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., methanol, in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (e.g., cold water or hexane, in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.[9]

G cluster_troubleshooting Troubleshooting Path start Recrystallization Attempt oiling_out Product 'Oils Out'? start->oiling_out success Crystals Form oiling_out->success No cause1 High Impurity Level? oiling_out->cause1 Yes cause2 Cooling Too Rapid? cause1->cause2 No solution1 Pre-purify via Extraction or Chromatography cause1->solution1 Yes cause3 Solvent Choice? cause2->cause3 No solution2 Cool Slowly: 1. Benchtop 2. Ice Bath cause2->solution2 Yes solution3 Use Two-Solvent System (e.g., Methanol/Water) cause3->solution3 Yes

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

Q2: My final product shows a persistent impurity peak in the HPLC/NMR. How can I identify and remove it?

Answer: A persistent impurity that co-purifies with your product likely has very similar physicochemical properties (polarity, solubility). The most common culprit is the N-(2-aminoethyl)-4-methylbenzamide intermediate.

Identification & Removal Strategy:

  • Identification:

    • Mass Spectrometry (MS): Obtain a mass spectrum of your sample. The amido-amine intermediate will have a molecular weight of 178.23 g/mol (M+H⁺ = 179.2), which is 18 units (the mass of water) higher than the product (160.22 g/mol ).

    • Spiking Study: If you can synthesize a small amount of the suspected impurity, "spike" your sample with it and re-run the HPLC. If the impurity peak increases in area, you have confirmed its identity.[2]

  • Removal:

    • pH-Based Extraction: The basicity (pKa) of the two nitrogens in the imidazoline ring is different from the primary amine in the amido-amine. You can sometimes exploit this by performing a careful aqueous acid wash (e.g., with dilute HCl). The more basic imidazoline may be preferentially protonated and extracted into the aqueous layer, from which it can be recovered by basification and re-extraction.[1]

    • Flash Column Chromatography: This is the most reliable method. The amido-amine is more polar than the cyclized imidazoline. A silica gel column with a gradient elution system, for example, starting with dichloromethane (DCM) and gradually increasing the polarity by adding methanol, should provide good separation.

G cluster_logic Purification Logic Flow crude Crude Product Unreacted Materials Amido-Amine Solvents purification Purification Method Recrystallization Chromatography crude->purification analysis {Purity Check (HPLC/NMR)} purification->analysis pure pure decision Purity >99%? analysis->decision decision->purification:chromatography No (Persistent Impurity) decision->pure Yes

Caption: General purification and decision workflow for 2-(p-tolyl)imidazoline.

Key Experimental Protocols

Protocol 1: High-Yield Recrystallization (Two-Solvent Method)

This protocol is designed to maximize both purity and yield for crude material that is >85% pure.

  • Dissolution: Place the crude 2-(p-tolyl)imidazoline (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot methanol (e.g., 10-15 mL) required to fully dissolve the solid. Maintain the temperature near boiling (approx. 60-65°C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed flask.

  • Induce Saturation: While stirring the hot solution, add cold deionized water dropwise until a persistent cloudiness is observed. Add 1-2 drops of hot methanol to redissolve the precipitate, ensuring the solution is perfectly saturated.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool undisturbed to room temperature. Crystal formation should begin.

  • Complete Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of a cold methanol/water (e.g., 50:50) mixture.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Protocol 2: Flash Column Chromatography

Use this method for highly impure samples or to remove persistent, closely-related impurities.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a non-polar solvent like hexane or a hexane/ethyl acetate mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This prevents band broadening. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% DCM or 99:1 DCM:Methanol).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A typical gradient might be from 1% to 5% methanol in DCM.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

ParameterSettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating compounds of moderate polarity.
Mobile Phase Dichloromethane (DCM) / Methanol GradientAllows for the elution of non-polar impurities first, followed by the target compound, leaving highly polar impurities on the column.
Detection TLC with UV visualization (254 nm)Quick and effective way to monitor fraction purity before combining.

References

  • Kia, Y., et al. (2009). 2-p-Tolyl-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1724. Available at: [Link]

  • Farelas, F., et al. (2016). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. Corrosion Science, 111, 85-96. Available at: [Link]

  • Ishihara, M., & Togo, H. (2006). An Efficient Preparation of 2-Imidazolines and Imidazoles from Aldehydes. Synlett, 2006(2), 227-230. Available at: [Link]

  • Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 199-211. Available at: [Link]

  • Wang, L., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). 7.6. Two-Solvent Recrystallization Guide. DSpace@MIT. Available at: [Link]

  • University of California, Davis. (2023). Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • ICH. (2024). Q3C(R9) Guideline on impurities: residual solvents. European Medicines Agency. Available at: [Link]

  • Royal Society of Chemistry. (2016). Carrying out a recrystallisation. YouTube. Available at: [Link]

Sources

Optimization

Addressing poor solubility of 2-(p-tolyl)imidazoline in experimental assays

Welcome to the dedicated technical support guide for 2-(p-tolyl)imidazoline. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the experimental challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-(p-tolyl)imidazoline. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the experimental challenges associated with the poor aqueous solubility of this compound. Here, we provide in-depth, scientifically grounded troubleshooting strategies and detailed protocols to ensure the successful integration of 2-(p-tolyl)imidazoline into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(p-tolyl)imidazoline not dissolving in my aqueous buffer (e.g., PBS, TRIS)?

A1: 2-(p-tolyl)imidazoline is a weakly basic compound with a lipophilic tolyl group, which inherently limits its solubility in neutral aqueous solutions. The imidazoline ring contains basic nitrogen atoms, and its predicted pKa (based on its close analog, 2-phenylimidazoline) is approximately 9.95. At a neutral pH of 7, the compound exists predominantly in its un-ionized, less soluble form. Significant protonation, which enhances solubility, only occurs at a pH well below its pKa.

Q2: I'm observing precipitation when I dilute my DMSO stock of 2-(p-tolyl)imidazoline into my cell culture media. What is happening?

A2: This is a common issue known as "crashing out." While 2-(p-tolyl)imidazoline may be soluble in a high concentration of an organic co-solvent like DMSO, this high concentration is not maintained upon dilution into an aqueous medium. The abrupt change in solvent polarity reduces the solubility of the compound below its concentration, causing it to precipitate. To mitigate this, it is crucial to perform serial dilutions and ensure the final concentration of the organic solvent is as low as possible and compatible with your assay system.

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

A3: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5%, with an ideal target of ≤0.1% to minimize cytotoxicity.[1][2][3][4] It is imperative to include a vehicle control (media with the same final DMSO concentration without your compound) in your experiments to account for any effects of the solvent on the cells.

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming can transiently increase the solubility of 2-(p-tolyl)imidazoline. However, upon cooling to the experimental temperature (e.g., 37°C or room temperature), the compound may precipitate out, leading to inaccurate and non-reproducible results. This method is generally not recommended for preparing solutions for quantitative assays unless the supersaturated state is stable for the duration of the experiment, which must be validated.

Troubleshooting Guide: Step-by-Step Solubilization Protocols

This section provides three validated methods to address the poor solubility of 2-(p-tolyl)imidazoline. The choice of method will depend on the specific requirements and constraints of your experimental assay.

Method 1: pH-Mediated Solubilization

Scientific Principle: As a basic compound, the solubility of 2-(p-tolyl)imidazoline can be significantly increased by lowering the pH of the solvent. According to the Henderson-Hasselbalch equation, at a pH two units below the pKa, the compound will be approximately 99% in its protonated, more soluble, cationic form.[5] Given the predicted pKa of ~9.95, adjusting the pH to an acidic range will favor the charged species.

Best For:

  • Biochemical assays (e.g., enzyme assays, binding assays) where the buffer composition can be controlled.

  • Situations where organic co-solvents must be avoided.

Protocol:

  • Prepare an Acidic Stock Solution:

    • Weigh out the desired amount of 2-(p-tolyl)imidazoline.

    • Dissolve the compound in a small volume of 0.1 M hydrochloric acid (HCl). This will form the hydrochloride salt of the compound, which is generally more water-soluble.

    • Vortex or sonicate briefly if needed to ensure complete dissolution.

  • Neutralization and Dilution:

    • Once fully dissolved, you can dilute this acidic stock into your final assay buffer.

    • It is crucial that the final buffer has sufficient buffering capacity to maintain the desired final pH of the assay.[6][7]

    • For example, if your final assay pH is 7.4, the buffer concentration (e.g., 50 mM HEPES or PBS) should be adequate to neutralize the small amount of acid carried over from the stock solution.

  • Final Concentration Check:

    • After dilution, visually inspect the solution for any signs of precipitation.

    • It is advisable to determine the maximum soluble concentration in your final assay buffer empirically.

Logical Workflow for pH-Mediated Solubilization

cluster_0 Step 1: Acidic Stock Preparation cluster_1 Step 2: Dilution & Buffering cluster_2 Step 3: Validation A Weigh 2-(p-tolyl)imidazoline B Add 0.1 M HCl A->B C Vortex/Sonicate to Dissolve B->C D Add acidic stock to final assay buffer C->D Forms soluble salt E Ensure adequate buffer capacity D->E F Visually inspect for precipitation E->F Maintains final pH G Proceed with experiment F->G

Caption: Workflow for solubilizing 2-(p-tolyl)imidazoline by pH adjustment.

Method 2: Co-Solvent System with Step-Wise Dilution

Scientific Principle: Organic solvents like Dimethyl Sulfoxide (DMSO) are effective at dissolving non-polar compounds. By creating a concentrated stock solution in a co-solvent and then carefully diluting it in aqueous media, a thermodynamically stable solution can be achieved, provided the final concentration is below the aqueous solubility limit.

Best For:

  • Cell-based assays where the final co-solvent concentration can be kept at a non-toxic level (typically ≤0.1%).[1][3]

  • High-throughput screening applications.

Protocol:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve 2-(p-tolyl)imidazoline in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved.[8][9]

    • Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Perform Intermediate Dilutions:

    • Do not dilute the 100% DMSO stock directly into your final aqueous buffer in one large step.

    • Perform one or more intermediate dilution steps in your assay buffer or media. For example, dilute the 10 mM stock 1:10 in media to get a 1 mM solution (now in 10% DMSO).

  • Final Dilution:

    • Use the intermediate dilution to make your final working concentrations. This gradual reduction in DMSO concentration helps prevent the compound from precipitating.[10]

    • Ensure the final DMSO concentration is below the toxic threshold for your cells.

  • Vehicle Control:

    • Always prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.

Stock Concentration (in 100% DMSO)Intermediate Dilution (in Media)Final Concentration (in Media)Final DMSO %
10 mM1:100 (to 100 µM)1:10 (to 10 µM)0.1%
10 mM1:100 (to 100 µM)1:20 (to 5 µM)0.05%
50 mM1:100 (to 500 µM)1:50 (to 10 µM)0.2%
Method 3: Formulation with Cyclodextrins

Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like 2-(p-tolyl)imidazoline, forming an inclusion complex that has significantly improved aqueous solubility.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative for this purpose.[14][15]

Best For:

  • In vivo studies and cell-based assays where co-solvents are a concern.

  • Achieving higher aqueous concentrations than possible with co-solvents alone.

Protocol:

  • Prepare a Cyclodextrin Solution:

    • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., water, PBS). A concentration of 10-40% (w/v) is a common starting point.

  • Complexation:

    • Add the powdered 2-(p-tolyl)imidazoline directly to the HP-β-CD solution.

    • Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Gentle heating can sometimes expedite this process.

  • Clarification and Sterilization:

    • After incubation, there may be some undissolved compound (if the solution is saturated). Centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any undissolved material.

    • Carefully collect the supernatant. This is your stock solution of the 2-(p-tolyl)imidazoline:HP-β-CD complex.

    • For sterile applications, filter the supernatant through a 0.22 µm filter.

  • Concentration Determination (Optional but Recommended):

    • The actual concentration of the dissolved compound should be determined analytically using a method like HPLC-UV or LC-MS.

Decision-Making Flowchart for Solubilization Method

Start Start: Poorly Soluble 2-(p-tolyl)imidazoline AssayType What is the assay type? Start->AssayType SolventConcern Are organic co-solvents a concern? AssayType->SolventConcern Cell-based / In vivo Method_pH Use pH-Mediated Solubilization AssayType->Method_pH Biochemical HighConc Is a high aqueous concentration needed? SolventConcern->HighConc Yes Method_CoSolvent Use Co-Solvent System (e.g., DMSO) SolventConcern->Method_CoSolvent No (Final [DMSO] ≤0.1%) HighConc->Method_CoSolvent No Method_CD Use Cyclodextrins (e.g., HP-β-CD) HighConc->Method_CD Yes

Caption: Decision guide for selecting the appropriate solubilization strategy.

References

  • Babu Putchakayala, S. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences. [Link]

  • Various Authors. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
  • Gould, S. (2023). Mastering pH Control: Unveiling the Secrets of Effective pH Buffer Solutions. AWE. [Link]

  • Carpenter, J. F., & Crowe, J. H. (1989). Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. Pharmaceutical research, 6(7), 553-558. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645-666.
  • Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Galvão, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. [Link]

  • Hudson, A. L., et al. (2003). Novel Ligands for the Investigation of Imidazoline Receptors and Their Binding Proteins. Annals of the New York Academy of Sciences, 1009, 302-308. [Link]

  • Kaur, P., et al. (2016). Techniques to improve the solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 6(2), 57-65.
  • Asuero, A. G., & Michałowski, T. (2017). The Conditions Needed for a Buffer to Set the pH in a System. Critical Reviews in Analytical Chemistry, 47(5), 453-471. [Link]

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International journal of pharmaceutics, 341(1-2), 1-19.
  • Popa, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(21), 4275. [Link]

  • PubChem. (n.d.). 2-Phenylimidazoline. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: a review. Pharma info. net, 7(4).
  • Shimadzu. (n.d.). Preparing Buffer Solutions. [Link]

  • Surya Prakasarao, K., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences, 5(5), 25-34. [Link]

  • Various Authors. (2015). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. [Link]

  • Verma, S., & Rawat, A. (2018). Techniques for solubilization of poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research, 9(5), 1771-1784.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]

  • The Codelucky. (2023, October 19). Buffers: Resisting pH Change | Acids and Bases Chemistry Tutorial [Video]. YouTube. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • Chemistry LibreTexts. (2023). 17.2: Controlling pH- Buffer Solutions. [Link]

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  • D'souza, R. (2018, January 27). Comparing basicity of imidazole and 2-imidazoline. Chemistry Stack Exchange. [Link]

  • Popović-Nikolić, M., et al. (2018). Modelling of chromatographic and electrophoretic behaviour of imidazoline and alpha adrenergic receptors ligands under different acid-base conditions. Journal of Pharmaceutical and Biomedical Analysis, 155, 239-248. [Link]

  • Popa, M., et al. (2023). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. Molecules, 28(23), 7795. [Link]

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Troubleshooting

Technical Support Center: Overcoming Catalyst Deactivation in Imidazoline-Catalyzed Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for imidazoline-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to dia...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for imidazoline-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to enhance the robustness and efficiency of your catalytic processes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are often the first point of inquiry when encountering unexpected results in imidazoline-catalyzed reactions.

Q1: What are the initial indicators that my imidazoline catalyst is deactivating?

A1: The primary indicator of catalyst deactivation is a decline in catalytic activity over time, which manifests as a reduced reaction rate.[1][2] You may observe that the reaction requires longer times to reach completion or stalls before all the starting material is consumed. Other signs include a decrease in selectivity, leading to a higher proportion of side products, or a change in the physical appearance of the catalyst. Regular monitoring of reaction kinetics and product distribution is crucial for early detection.[2]

Q2: What are the most common reasons for imidazoline catalyst deactivation?

A2: Imidazoline catalyst deactivation generally falls into three main categories: chemical, thermal, and mechanical.[1][3]

  • Chemical Deactivation: This is the most frequent cause and includes poisoning by impurities in the feedstock (e.g., sulfur, water) or by-products, and chemical degradation of the catalyst itself, such as hydrolysis of the imidazoline ring.[4][5][6]

  • Thermal Deactivation (Sintering): Exposure to high temperatures can cause the catalyst's active sites to agglomerate, reducing the available surface area for the reaction.[2][3][6]

  • Fouling: This occurs when non-volatile materials, such as polymers or coke, deposit on the catalyst surface, blocking access to the active sites.[2][6]

Q3: Is it possible to regenerate a deactivated imidazoline catalyst?

A3: Yes, in many cases, regeneration is possible, depending on the deactivation mechanism.[1][7] For deactivation caused by fouling or reversible poisoning, washing with appropriate solvents, mild acids, or bases can often restore activity.[1][7] However, if the deactivation is due to irreversible poisoning or severe thermal degradation (sintering), the catalyst may not be recoverable and would require replacement.[3][5]

Q4: How can I enhance the stability of my imidazoline catalyst from the outset?

A4: Proactive measures can significantly extend the life of your catalyst. Start by ensuring the purity of your reactants and solvents to prevent poisoning.[5][6] Operating at the lowest effective temperature can mitigate thermal degradation.[6] Additionally, the molecular architecture of the imidazoline catalyst itself plays a crucial role; structures with higher thermal stability, such as those incorporating aromatic rings or certain heterocyclic systems, can be more robust under harsh conditions.[8]

In-Depth Troubleshooting Guides

This section provides detailed, problem-oriented guidance for specific experimental issues.

Problem 1: Gradual Decrease in Reaction Rate and Yield

You observe that over several runs, or even during a single prolonged reaction, the rate of conversion slows down, and the final yield is lower than expected.

  • Possible Cause: Hydrolysis of the Imidazoline Ring

    • Causality: The imidazoline ring can be susceptible to acid-catalyzed hydrolysis, especially in the presence of trace amounts of water, leading to the formation of an inactive amido-amine species.[4][9] This process follows a pseudo-first-order reaction mechanism and is accelerated at higher temperatures.[4] The protonation of the imidazoline, while often necessary for its catalytic activity, can also render it more susceptible to nucleophilic attack by water.[9]

    • Troubleshooting & Validation:

      • Moisture Control: Rigorously dry all solvents and reagents. Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).

      • pH Control: If your reaction conditions are acidic, consider whether a less acidic environment could be tolerated without compromising the reaction. The degree of protonation is pH-dependent.[9]

      • Spectroscopic Analysis: Monitor the integrity of the catalyst over the course of the reaction. Withdraw aliquots of the reaction mixture and analyze the catalyst's structure using FT-IR or ¹³C NMR. A decrease in the intensity of the imine functional group signal and a corresponding increase in amide signals can confirm hydrolysis.[10]

  • Possible Cause: Thermal Degradation

    • Causality: Imidazoline derivatives, like all catalysts, have a limited thermal stability range.[11] Exceeding this range can lead to sintering, where the active catalytic particles agglomerate, causing a loss of active surface area.[2][3] It can also lead to the decomposition of the ligand structure itself, releasing gaseous species and destroying the catalytic site.[11]

    • Troubleshooting & Validation:

      • Determine Thermal Stability: If not already known, perform a thermogravimetric analysis (TGA) on your fresh catalyst to determine its decomposition temperature.

      • Optimize Reaction Temperature: Conduct a temperature screening study to find the lowest possible temperature at which an efficient reaction rate is still achieved. This minimizes the risk of thermal degradation.[6]

      • Catalyst Design: Consider imidazoline catalysts with inherently higher thermal stability. Structures featuring aromatic or heterocyclic moieties often exhibit greater robustness.[8]

Problem 2: Abrupt or Complete Loss of Catalytic Activity

The reaction fails to start, or activity ceases suddenly after a short period.

  • Possible Cause: Catalyst Poisoning

    • Causality: Poisons are substances that bind strongly to the active sites of the catalyst, rendering them inaccessible to the reactants.[1][5] This binding is often much stronger than the adsorption of the reactants, leading to a rapid and often irreversible loss of activity.[5] Common poisons include sulfur, phosphorus, and halogen compounds, but can also include functional groups on substrates or by-products that coordinate strongly with the catalyst's active center.[6][12]

    • Troubleshooting & Validation:

      • Feedstock Purification: Ensure the highest purity of all reactants, solvents, and any gases used. Consider passing liquid reagents through a column of activated alumina or silica to remove polar impurities.

      • Identify the Poison: If you suspect poisoning, systematically test each component of your reaction mixture. Run a series of small-scale reactions, each time using a highly purified version of one component. The reaction that proceeds successfully will indicate the source of the contamination.

      • Guard Beds: For continuous flow processes, using a "guard bed" of an adsorbent material upstream of the catalytic reactor can remove poisons before they reach the catalyst.[3]

G start Reaction Fails or Stops Suddenly check_purity Are all reagents and solvents of the highest purity? start->check_purity purify Purify all reaction components (distillation, chromatography, etc.) check_purity->purify No isolate Isolate and test each component individually check_purity->isolate Yes rerun Re-run reaction with purified components purify->rerun success Problem Solved: Impurity was the poison rerun->success Success rerun->isolate Failure identify Identify the source of the poison isolate->identify other Consider other deactivation mechanisms (e.g., thermal shock, mechanical failure) isolate->other No component identified remove Implement a specific purification step for the identified component or use a guard bed identify->remove final_success Problem Solved remove->final_success

Caption: Workflow for diagnosing catalyst poisoning.

Experimental Protocols & Data
Data Summary Tables

Table 1: Common Deactivation Modes, Symptoms, and Initial Actions

Deactivation ModePrimary SymptomKey Analytical IndicatorRecommended First Action
Hydrolysis Gradual loss of activityAppearance of amide peaks in FT-IR/NMR[10]Ensure rigorous exclusion of moisture
Poisoning Sudden/complete loss of activityPresence of unexpected elements (S, P, etc.) in catalyst analysis (XRF/EDX)Purify all reagents and solvents[6]
Thermal Degradation Gradual loss of activity, especially at high TChange in catalyst morphology (SEM), loss of surface area (BET)Lower reaction temperature[6]
Fouling/Coking Gradual loss of activity, increased pressure dropVisual carbonaceous deposits, mass gain in TGAAttempt regeneration via washing or controlled oxidation[2][6]

Table 2: Analytical Techniques for Catalyst Characterization

TechniqueInformation ProvidedApplication in Deactivation Studies
FT-IR Spectroscopy Functional group analysisDetects hydrolysis of imidazoline to amide[10]
NMR Spectroscopy Detailed structural informationConfirms changes in the catalyst's molecular structure[10]
Thermogravimetric Analysis (TGA) Thermal stability, coke contentDetermines decomposition temperature and quantifies fouling[11]
HPLC Purity and enantiomeric excessMonitors catalyst concentration and chiral integrity[13]
SEM / TEM Morphology and particle sizeVisualizes sintering and physical fouling
XRF / EDX Elemental compositionIdentifies elemental poisons (e.g., S, Pb, As)[14]
Protocol 1: General Procedure for Catalyst Regeneration

This protocol outlines a general approach for regenerating a catalyst suspected of deactivation due to fouling or reversible poisoning. Caution: The choice of solvent and conditions must be compatible with your specific catalyst's structure.

  • Catalyst Recovery: At the end of the reaction, separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Initial Washing (Non-polar): Wash the recovered catalyst with a non-polar solvent (e.g., hexane, toluene) to remove residual organic compounds and non-polar foulants. Repeat 2-3 times.

  • Polar Washing: Wash the catalyst with a more polar solvent (e.g., dichloromethane, ethyl acetate) to remove more polar residues.

  • Acid/Base Wash (Use with Caution): If poisoning by a basic or acidic substance is suspected, a dilute acid or base wash may be effective.[7][14][15]

    • For basic poisons, wash with a dilute solution of a weak acid (e.g., 0.1 M acetic acid).[14]

    • For acidic poisons, wash with a dilute solution of a weak, non-nucleophilic base (e.g., triethylamine in an organic solvent).

  • Final Rinse: Rinse the catalyst thoroughly with a volatile solvent (e.g., diethyl ether, dichloromethane) to remove any residual washing agents.

  • Drying: Dry the catalyst under a high vacuum to remove all traces of solvent. Gentle heating may be applied if the catalyst is thermally stable.

  • Validation: Test the activity of the regenerated catalyst in a small-scale reaction and compare its performance to that of the fresh catalyst. A full recovery of activity indicates successful regeneration.[15]

G start Catalyst Deactivation Observed cause What is the suspected cause? start->cause fouling Fouling or Coking cause->fouling Gradual loss, visual deposits poisoning Reversible Poisoning cause->poisoning Sudden loss, known impurity sintering Sintering or Irreversible Degradation cause->sintering High temp use, SEM shows agglomeration wash_solvent Wash with organic solvents (polar & non-polar) fouling->wash_solvent wash_acid_base Perform dilute acid/base wash based on suspected poison poisoning->wash_acid_base no_regen Regeneration is unlikely to be effective. Replace catalyst. sintering->no_regen

Caption: Selecting an appropriate catalyst regeneration method.

References
  • Google. (n.d.). Current time in San Diego, CA, US.
  • Prozorov, T., et al. (n.d.). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine.
  • ResearchGate. (2021). (PDF) Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine.
  • ResearchGate. (n.d.). Characterization, Isolation and Performance Characteristics of Imidazolines.
  • AmmoniaKnowHow. (2013). Catalyst deactivation Common causes.
  • Revue Roumaine de Chimie. (n.d.). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION.
  • ResearchGate. (n.d.). Recent Advances in the Application of Transition Metal Catalysts to the Synthesis of Imidazolines | Request PDF.
  • ResearchGate. (n.d.). Study of the Inhibition Mechanism of Imidazolines by Electrochemical Impedance Spectroscopy | Request PDF.
  • MDPI. (n.d.). Advances in Catalyst Deactivation and Regeneration.
  • Benchchem. (n.d.). A Comparative Guide to Catalysts in Imidazolinone Herbicide Synthesis.
  • Journal of the American Chemical Society. (n.d.). Identification and Characterization of a New Family of Catalytically Highly Active Imidazolin-2-ylidenes.
  • MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines.
  • China Steel Corporation. (n.d.). Regeneration of the Deactivated SCR Catalysts.
  • Unknown Source. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
  • University of St Andrews Research Portal. (n.d.). The Stability of Imidazolidinones is the Primary Influence on the Catalytic Activity of Proline Amides and Proline Sulfonamides in Enamine Catalysis Using Alkyl Aldehyde Substrates.
  • Unknown Source. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
  • ResearchGate. (n.d.). Characterization, Isolation and Performance Characteristics of Imidazolines. Part II. Development of Structure - Activity Relationships.
  • PubMed Central. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals.
  • MDPI. (n.d.). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Aston Research Explorer. (n.d.). The regeneration of deactivated hydrotreating catalysts.
  • Unknown Source. (2025). Catalyst deactivation mechanisms and how to prevent them.
  • MDPI. (n.d.). Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments.
  • Patsnap Eureka. (2025). Troubleshooting low catalyst activity in reforming units.
  • ResearchGate. (2019). (PDF) Catalyst Deactivation, Poisoning and Regeneration.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Alpha-2 Adrenergic Receptor Ligands: Tolazoline vs. Classical Agonists

This guide provides an in-depth technical comparison of 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole, commonly known as tolazoline, with a selection of classical alpha-2 adrenergic receptor (α2-AR) agonists including clon...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole, commonly known as tolazoline, with a selection of classical alpha-2 adrenergic receptor (α2-AR) agonists including clonidine, guanfacine, xylazine, and dexmedetomidine. This document is intended for researchers, scientists, and drug development professionals engaged in the study of adrenergic signaling.

A crucial point of clarification is the pharmacological classification of tolazoline. While the topic of this guide is a comparison with α2-AR agonists, it is important to note that tolazoline is primarily classified as a non-selective competitive α-adrenergic receptor antagonist .[1] It blocks both α1 and α2 receptors, leading to vasodilation.[1] However, some evidence suggests it possesses partial agonist activity, which will be explored in this guide. This dual characteristic makes its comparison with full agonists particularly insightful for understanding the nuances of α2-AR pharmacology.

Molecular Mechanisms and Signaling Pathways

Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that play a critical role in regulating neurotransmitter release and physiological processes such as blood pressure, sedation, and analgesia.[2][3] There are three main subtypes: α2A, α2B, and α2C, all of which couple to inhibitory G-proteins (Gi/o).[4]

Upon activation by an agonist, the α2-AR undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components then modulate downstream effectors:

  • Gαi/o subunit: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gβγ dimer: Can modulate the activity of various ion channels, such as inhibiting voltage-gated Ca2+ channels and activating G-protein-coupled inwardly rectifying K+ (GIRK) channels.[4]

The net effect of α2-AR activation is a reduction in neuronal excitability and a decrease in the release of norepinephrine from presynaptic terminals, forming a negative feedback loop.[4]

alpha2_signaling A2AR α2-Adrenergic Receptor G_protein Gi/o Protein (αβγ) A2AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC αi inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel βγ inhibits K_channel GIRK K⁺ Channel G_protein->K_channel βγ activates Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Agonist α2 Agonist Agonist->A2AR ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates NE_release ↓ Norepinephrine Release Ca_influx->NE_release K_efflux->NE_release

Caption: Alpha-2 adrenergic receptor signaling pathway.

Comparative Receptor Binding and Functional Activity

The interaction of a ligand with a receptor is defined by its binding affinity (Ki) and its ability to elicit a functional response (potency, EC50, and intrinsic activity). The following tables summarize available data for tolazoline and the selected α2-AR agonists. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.[5]

Receptor Binding Affinity (Ki, nM)

Lower Ki values indicate higher binding affinity.

Compoundα1 Affinityα2A Affinityα2B Affinityα2C Affinityα2:α1 Selectivity Ratio
Tolazoline Non-selectiveNon-selectiveNon-selectiveNon-selectiveLow
Clonidine ~200x lower than α2Moderate-HighModerate-HighModerate-High~200:1[2][6]
Guanfacine Very LowHighLowLowHigh (α2A selective)
Xylazine ~160x lower than α2ModerateModerateModerate~160:1[7]
Dexmedetomidine ~1620x lower than α2Very HighVery HighVery High~1620:1[2]

Data compiled from multiple sources. Absolute Ki values vary between studies; this table reflects relative affinities and selectivities.

Functional Potency (EC50, nM) and Intrinsic Activity

Lower EC50 values indicate higher potency. Intrinsic Activity (IA) is relative to a full agonist (IA = 1).

CompoundFunctional Assayα2A Potency (EC50)α2B Potency (EC50)α2C Potency (EC50)Intrinsic Activity
Tolazoline VariousLowLowLowPartial Agonist/Antagonist
Clonidine GTPγS / cAMPHighHighHighPartial Agonist[8]
Guanfacine GTPγS / cAMPHighLowerLowerAgonist (α2A selective)
Xylazine In vivo analgesiaModerateModerateModerateFull Agonist
Dexmedetomidine GTPγS / cAMPVery HighVery HighVery HighFull Agonist[2]

Expert Insights: The data clearly distinguishes the compounds. Dexmedetomidine exhibits the highest affinity and selectivity for α2-ARs, making it a potent and specific agonist. Clonidine is less selective, also interacting with imidazoline receptors, which contributes to its side-effect profile. Guanfacine's selectivity for the α2A subtype is thought to underlie its therapeutic window in ADHD treatment. Xylazine is a potent agonist widely used in veterinary medicine. Tolazoline's profile as a non-selective antagonist with some partial agonist activity places it in a functionally distinct class from the others.

Pharmacokinetic Profiles

The therapeutic utility and dosing regimen of a drug are heavily influenced by its pharmacokinetic properties.

CompoundBioavailability (Oral)Half-life (t½)Protein BindingMetabolism
Tolazoline Variable~2-3 hours[9]LowHepatic
Clonidine 70-80%12-16 hours20-40%Hepatic (CYP2D6)[4]
Guanfacine ~80%17 hours~70%Hepatic (CYP3A4)
Xylazine Low (species dependent)2-3 hours (horse)ModerateHepatic
Dexmedetomidine N/A (IV use)2-3 hours~94%Hepatic (glucuronidation, CYP2A6)

Comparative In Vivo Pharmacodynamics

The ultimate physiological effects of these compounds are a direct consequence of their receptor interactions and pharmacokinetic profiles.

EffectTolazolineClonidineGuanfacineXylazineDexmedetomidine
Hypotension Can cause hypotension via α1 blockadeSignificant, centrally mediated[2][10]Moderate, less than clonidineProfoundSignificant, dose-dependent
Sedation Minimal to none; can cause excitementSignificant[2][10]Moderate, less than clonidineProfound[11]Profound, cooperative sedation[2]
Analgesia NoYes, spinally and supraspinally mediated[3]Yes, less than clonidineYes, potent[11]Yes, potent[3]
Muscle Relaxation NoYesYesYes[11]Yes

Expert Insights: The in vivo effects highlight the clinical differentiation of these agents. The profound sedative and analgesic properties of dexmedetomidine and xylazine make them mainstays in anesthesia and veterinary medicine, respectively. Clonidine's potent hypotensive and sedative effects are utilized in hypertension management and as an adjunct in anesthesia. Guanfacine's more moderate effects, particularly on sedation and blood pressure, make it suitable for chronic conditions like ADHD. Tolazoline's primary effect is vasodilation due to α-blockade, which is functionally opposite to the initial vasoconstrictive effects that can be seen with high doses of α2-AR agonists.

Experimental Protocols for Ligand Characterization

The following are representative protocols for the in vitro characterization of ligands at α2-adrenergic receptors. These are foundational assays that provide the data necessary for the comparisons made in this guide.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

radioligand_binding cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane 1. Prepare membranes from cells expressing α2-AR Incubate 4. Incubate membranes, radioligand, and test compound Membrane->Incubate Radioligand 2. Prepare radioligand (e.g., [³H]-Rauwolscine) Radioligand->Incubate Test_Compound 3. Prepare serial dilutions of test compound Test_Compound->Incubate Filter 5. Rapid filtration to separate bound from free radioligand Incubate->Filter Count 6. Quantify bound radioactivity (scintillation counting) Filter->Count Analyze 7. Plot competition curve and calculate IC50, then Ki Count->Analyze

Caption: Workflow for a radioligand displacement binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the α2-AR subtype of interest in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and prepare a membrane fraction by differential centrifugation.[12]

  • Assay Setup: In a 96-well plate, add the prepared membranes, a fixed concentration of a suitable α2-AR radioligand (e.g., [3H]-Rauwolscine), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[13]

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The concentration that inhibits 50% of specific binding (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit following receptor stimulation.

Step-by-Step Methodology:

  • Reagents: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4), GDP, [35S]GTPγS, and the test agonist.

  • Assay Setup: In a 96-well plate, combine the receptor-containing membranes, GDP (to ensure G-proteins are in the inactive state), and serial dilutions of the test agonist.

  • Initiation: Start the reaction by adding [35S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.[14]

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.[15]

  • Washing and Quantification: Wash the filters with ice-cold buffer and measure the bound [35S]GTPγS via scintillation counting.

  • Data Analysis: Plot the stimulated binding (above basal) against the log concentration of the agonist to determine the EC50 (potency) and Emax (efficacy).

cAMP Inhibition Assay

This assay directly measures the functional consequence of Gi/o activation: the inhibition of adenylyl cyclase activity.

Step-by-Step Methodology:

  • Cell Culture: Use whole cells expressing the α2-AR of interest.

  • Pre-treatment: Incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation and Inhibition: Add a known adenylyl cyclase stimulator (e.g., forskolin) along with varying concentrations of the α2-AR agonist being tested.

  • Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine the IC50 (potency) and the maximal inhibition (efficacy).[16]

Conclusion and Future Directions

This guide provides a comparative analysis of tolazoline and classical α2-AR agonists, highlighting their distinct pharmacological profiles. The primary takeaway is the classification of tolazoline as a non-selective α-adrenergic antagonist, which contrasts sharply with the agonist properties of clonidine, guanfacine, xylazine, and dexmedetomidine.

The differences in receptor selectivity, functional activity, pharmacokinetics, and in vivo effects among the true agonists dictate their specific clinical and veterinary applications. Dexmedetomidine stands out for its high potency and selectivity, while guanfacine's α2A-selectivity offers a favorable profile for chronic neurological conditions.

For researchers in the field, a thorough understanding of these differences is paramount for experimental design and interpretation. The choice of compound should be guided by the specific α2-AR subtype and physiological response under investigation. Future research should focus on developing agonists with even greater subtype selectivity to minimize off-target effects and on further elucidating the role of partial agonism at α2-adrenergic receptors.

References

  • Grewal, A. & Grewal, H. S. (2023). Alpha 2 Adrenergic Receptor Agonists. In StatPearls.
  • Fairbanks, C. A. & Wilcox, G. L. (2009). Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis. Pharmacology & Therapeutics, 123(2), 234-249.
  • Wikipedia contributors. (2024). Alpha-2 adrenergic receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • Clough, G. F., & Hatton, R. (1981). Hypotensive and sedative effects of α-adrenoceptor agonists: relationship to α1- and α2-adrenoceptor potency. British journal of pharmacology, 73(3), 595–604.
  • Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. [Link]

  • This cit
  • Mota, M. D., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 4(1), e977.
  • Lenox, R. H., Ellis, J., Van Riper, D., & Ehrlich, Y. H. (1985). Alpha 2-adrenergic receptor-mediated regulation of adenylate cyclase in the intact human platelet. Evidence for a receptor reserve. Molecular pharmacology, 27(1), 1–9.
  • Kanto, J., & Allonen, H. (1983). Pharmacokinetics and pharmacodynamic effects of tolazoline following intravenous administration to horses. The Veterinary Journal, 196(3), 504-509.
  • This cit
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  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489–508.
  • Giovannitti, J. A., Jr, Thoms, S. M., & Crawford, J. J. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia progress, 62(1), 31–39.
  • This cit
  • Pharmaguideline. (n.d.). Alpha adrenergic blockers: Tolazoline, Phentolamine, Phenoxybenzamine, Prazosin, Dihydroergotamine, Methysergide. Pharmaguideline. [Link]

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  • BenchChem. (n.d.).
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  • Butelman, E. R., Ko, M. C., Sobczyk-Kojiro, K., Mosberg, H. I., & Woods, J. H. (2000). Effects of clonidine, dexmedetomidine and xylazine on thermal antinociception in rhesus monkeys. The Journal of pharmacology and experimental therapeutics, 294(2), 765–770.
  • This cit
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  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
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  • Veterinary Anesthesia & Analgesia Support Group. (n.d.). Alpha-2 Agonists. VASG.ORG. [Link]

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  • Proudman, R. G. W., & Baker, J. G. (2021). The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors. Pharmacology research & perspectives, 9(1), e00712.
  • This cit
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  • Stone, E. A., & Slucky, A. V. (1986). A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices. Journal of neuroscience methods, 17(2-3), 229–237.

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole

This guide provides an in-depth comparison of two robust analytical methods for the quantitative determination of 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole: High-Performance Liquid Chromatography with UV detection (HPL...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of two robust analytical methods for the quantitative determination of 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). As a critical intermediate and potential active pharmaceutical ingredient (API), rigorous and validated analytical methods are paramount for ensuring the quality, safety, and efficacy of products containing this compound. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

The selection of an analytical method is a critical decision in the drug development process, with each technique offering a unique balance of specificity, sensitivity, speed, and cost.[1][2] This guide will dissect the nuances of an HPLC-UV and a GC-MS method, providing a framework for their cross-validation and enabling an informed choice based on specific analytical needs. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[6][7] For 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole, a reversed-phase HPLC method with UV detection offers a reliable and straightforward approach for quantification.

Principle of the Method

Reversed-phase HPLC separates analytes based on their hydrophobicity. A polar mobile phase is used in conjunction with a nonpolar stationary phase. The analyte, dissolved in the mobile phase, is pumped through the column under high pressure. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus will be retained longer, leading to separation. The phenyl and imidazole moieties of the target compound provide sufficient chromophores for sensitive UV detection.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Purified water (18.2 MΩ·cm)

  • Reference standard of 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole (purity >99%)

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of 0.025 M potassium phosphate buffer (pH adjusted to 3.2 with orthophosphoric acid) and methanol (30:70, v/v).[8]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing the analyte and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary (Hypothetical Data)

The following table summarizes the validation parameters for the proposed HPLC-UV method, based on ICH Q2(R1) guidelines.[3][4][5]

Validation ParameterResult
Specificity No interference from placebo and known impurities at the retention time of the analyte.
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (RSD%) Repeatability: < 1.0%; Intermediate Precision: < 1.5%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.6 µg/mL
HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample/ Reference Standard Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Dilute to Working Concentrations Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 220 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: HPLC-UV workflow from sample preparation to data analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2][6][9] Due to the polarity and potential for hydrogen bonding of the imidazole moiety, derivatization is often employed to enhance volatility and improve chromatographic peak shape.[10][11][12]

Principle of the Method

In GC, a sample is vaporized and injected into a heated column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. For 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is proposed to block the active hydrogen on the imidazole ring, thereby increasing its volatility.[11]

Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an autosampler.

2. Chemicals and Reagents:

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Reference standard of 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole (purity >99%)

3. Derivatization Procedure:

  • To 1 mg of the standard or sample in a vial, add 500 µL of dichloromethane and 100 µL of pyridine.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50 - 400 m/z

5. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in 100 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with dichloromethane to concentrations ranging from 0.1 µg/mL to 20 µg/mL. Derivatize as described above.

  • Sample Solution: Accurately weigh a sample containing the analyte and dissolve it in a known volume of dichloromethane to achieve a theoretical concentration within the calibration range. Derivatize as described above.

Method Validation Summary (Hypothetical Data)

The following table summarizes the validation parameters for the proposed GC-MS method, in accordance with ICH Q2(R1) guidelines.[3][4][5]

Validation ParameterResult
Specificity Unique mass spectrum and no interfering peaks at the retention time of the derivatized analyte.
Linearity (r²) > 0.998
Range 0.1 - 20 µg/mL
Accuracy (% Recovery) 97.8% - 102.5%
Precision (RSD%) Repeatability: < 1.5%; Intermediate Precision: < 2.0%
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantitation (LOQ) 0.06 µg/mL
GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Weigh Weigh Sample/ Reference Standard Dissolve Dissolve in Dichloromethane Weigh->Dissolve Derivatize Derivatize with BSTFA Dissolve->Derivatize Inject Inject into GC-MS System Derivatize->Inject Separate Separation on DB-5ms Column Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Extract Extract Ion Chromatogram Detect->Extract Calibrate Generate Calibration Curve Extract->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: GC-MS workflow from sample preparation to data analysis.

Cross-Validation and Method Comparison

The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis.[1][7] A direct comparison of the two proposed methods reveals the following:

FeatureHPLC-UVGC-MS
Specificity Good, based on retention time and UV spectrum.Excellent, based on retention time and unique mass fragmentation pattern.
Sensitivity Lower (LOD ~0.2 µg/mL).Higher (LOD ~0.02 µg/mL).[9]
Sample Preparation Simpler, direct dissolution and filtration.More complex, requires a derivatization step.[10][11]
Analysis Time Typically longer run times (10-20 minutes).[6]Faster run times (5-10 minutes).[6][7]
Cost Lower initial instrument cost and operational expenses.[6][7]Higher initial instrument cost and maintenance.
Robustness Generally robust, less susceptible to minor variations.Can be sensitive to derivatization conditions and matrix effects.
Compound Suitability Ideal for non-volatile and thermally unstable compounds.[7]Suitable for volatile and semi-volatile compounds, or those that can be made volatile through derivatization.[2][9]

Conclusion

Both HPLC-UV and GC-MS are suitable techniques for the analysis of 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole, each with its own set of advantages and disadvantages.

  • HPLC-UV is a robust, cost-effective, and straightforward method that is well-suited for routine quality control and assay of the bulk drug substance and formulated products where high sensitivity is not a primary concern. Its simpler sample preparation protocol makes it amenable to high-throughput analysis.

  • GC-MS offers superior sensitivity and specificity, making it the preferred method for trace-level analysis, impurity profiling, and definitive identification. The requirement for derivatization adds a layer of complexity to the sample preparation but is justified when low detection limits and high confidence in identification are required.

The cross-validation of these two methods provides a comprehensive analytical characterization of 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole. The choice of which method to employ should be guided by the specific analytical objective, whether it be routine assay, trace impurity analysis, or structural confirmation. It is the responsibility of the analyst to select the validation procedure and protocol that is most appropriate for their product and its intended use.[5]

References

  • Chen, P., Lin, Q., & An, T. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101701.
  • Zadorozhny, P. A., Sukhoverkhov, S. V., Markin, A. N., Savin, K. I., & Prokuda, N. A. (n.d.). Monitoring of the Content of Imidazoline-Containing Corrosion Inhibitor. Institute of Chemistry, Far Eastern Branch, Russian Academy of Science.
  • Dang, H. T., et al. (2026, January 16). Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. American Chemical Society.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
  • ResearchGate. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • ResearchGate. (2025, December 31). Imidazoline and Its Derivatives : An Overview.
  • Phenomenex. (2025, June 6).
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments.
  • Chromatography Forum. (2013, September 18). RP HPLC method for Imidazole.
  • National Institutes of Health. (2024, December 9). Liquid Chromatography Column Screening for the Analysis of Corrosion Inhibitor Molecules Using Derringer Desirability Functions.
  • AMSbiopharma. (2025, July 22).
  • Blog - News. (2024, July 4). GC Vs.
  • PubMed. (n.d.).
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  • Sigma-Aldrich. (n.d.).
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Lab Manager. (2025, August 22).
  • ResearchGate. (n.d.). Derivatization reactions and reagents for gas chromatography analysis.
  • YouTube. (2024, October 31).
  • MDPI. (n.d.).

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Validation

The Emergence of 2-(p-tolyl)imidazoline as a High-Performing Organocatalyst: A Comparative Benchmark Analysis

In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is a perpetual endeavor. Among the myriad of molecular architectures, N-heterocyclic compounds, particularly those...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is a perpetual endeavor. Among the myriad of molecular architectures, N-heterocyclic compounds, particularly those possessing the imidazoline scaffold, have garnered significant attention. This guide provides a comprehensive performance benchmark of 2-(p-tolyl)imidazoline as a catalyst, juxtaposing its efficacy against established and alternative organocatalysts in the asymmetric aldol reaction. This analysis is tailored for researchers, scientists, and drug development professionals seeking to leverage cutting-edge catalytic systems.

Introduction: The Significance of Imidazoline-Based Organocatalysts

The direct asymmetric aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of chiral β-hydroxy carbonyl compounds, which are pivotal structural motifs in numerous pharmaceuticals and natural products.[1][2] Organocatalysis, utilizing small organic molecules to accelerate chemical transformations, has emerged as a powerful alternative to traditional metal-based catalysis, offering advantages in terms of cost, toxicity, and operational simplicity.[3]

Within this domain, imidazoline derivatives have shown considerable promise. Their rigid, chiral backbone and the presence of basic nitrogen atoms allow for effective stereochemical control and substrate activation. Specifically, 2-(p-tolyl)imidazoline and its analogues are emerging as a class of catalysts that can facilitate aldol reactions with high efficiency and stereoselectivity.[4] This guide will delve into a comparative analysis, benchmarking the performance of a representative chiral 2-pyridyl-2-imidazoline, a close structural and functional analogue of 2-(p-tolyl)imidazoline, against the well-established L-proline and a bifunctional thiourea catalyst.

Performance Benchmark: Asymmetric Aldol Reaction of p-Nitrobenzaldehyde and Cyclohexanone

To provide a clear and objective comparison, we will focus on the asymmetric aldol reaction between p-nitrobenzaldehyde and cyclohexanone, a well-studied benchmark reaction in organocatalysis. The key performance indicators are reaction yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.).

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)d.r. (anti/syn)e.e. (%) (anti)Reference
Chiral 2-Pyridyl-2-imidazoline 10Brine195>95:599[4]
(S)-Proline 10MeOH/H₂O (4:1)199290:1095[5]
Bifunctional Thiourea 10Toluene488893:799[6]

As the data illustrates, the chiral 2-pyridyl-2-imidazoline catalyst demonstrates exceptional performance, achieving a high yield and excellent enantioselectivity in a remarkably short reaction time and in an environmentally benign solvent (brine).[4] While both (S)-Proline and the bifunctional thiourea catalyst also provide high levels of stereocontrol, they require significantly longer reaction times.[5][6]

Experimental Protocols: A Guide to Benchmarking

To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential. The following sections outline the step-by-step methodologies for conducting the asymmetric aldol reaction with each of the benchmarked catalysts.

General Procedure for the Asymmetric Aldol Reaction

The reaction between an aldehyde and a ketone is a benchmark for evaluating organocatalysts.[3]

Materials:

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Organocatalyst (Chiral 2-pyridyl-2-imidazoline, (S)-Proline, or Bifunctional Thiourea)

  • Solvent (as specified in the table)

  • Standard laboratory glassware and stirring equipment

  • Analytical instrumentation for determining yield, d.r., and e.e. (e.g., NMR spectroscopy, HPLC with a chiral stationary phase)

Protocol for Chiral 2-Pyridyl-2-imidazoline Catalyzed Aldol Reaction

This protocol is adapted from the work of Macabeo and co-workers.[4]

  • Catalyst Preparation: The chiral 2-pyridyl-2-imidazoline catalyst is synthesized via the iodine-promoted oxidative condensation and cyclization of 2-picolinaldehyde with a chiral 1,2-diamine derivative.[4]

  • Reaction Setup: To a vial, add the chiral 2-pyridyl-2-imidazoline catalyst (10 mol%).

  • Reagent Addition: Add brine as the solvent, followed by cyclohexanone (2.0 mmol) and p-nitrobenzaldehyde (1.0 mmol).

  • Reaction Execution: Stir the mixture vigorously at room temperature for 1 hour.

  • Work-up and Analysis: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The yield, diastereomeric ratio, and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis.

Protocol for (S)-Proline Catalyzed Aldol Reaction

This protocol is based on established procedures for proline-catalyzed aldol reactions.[3][5]

  • Reaction Setup: In a standard glass vial, dissolve (S)-proline (10 mol%) in a 4:1 mixture of methanol and water.

  • Reagent Addition: Add cyclohexanone (5 equivalents) and then p-nitrobenzaldehyde (1 equivalent).

  • Reaction Execution: Cap the vial and stir the mixture at room temperature for 19-72 hours, monitoring the reaction progress by TLC.

  • Work-up and Analysis: Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic extracts are dried and concentrated. The product is then purified by column chromatography, and the yield, d.r., and e.e. are determined.[3]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis setup_proline Dissolve (S)-Proline (10 mol%) in MeOH/H₂O (4:1) add_ketone Add Cyclohexanone (5 equiv.) setup_proline->add_ketone add_aldehyde Add p-Nitrobenzaldehyde (1 equiv.) add_ketone->add_aldehyde stir Stir at Room Temperature (19-72 h) add_aldehyde->stir quench Quench with sat. aq. NH₄Cl stir->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify analyze Determine Yield, d.r., e.e. purify->analyze

Caption: Experimental workflow for the (S)-Proline catalyzed aldol reaction.

Mechanistic Insights: Understanding the Source of Catalysis

The catalytic prowess of these organocatalysts stems from their distinct modes of action. Understanding these mechanisms is crucial for rational catalyst design and reaction optimization.

The Enamine-Iminium Catalytic Cycle of Proline

(S)-Proline catalyzes the aldol reaction through a well-established enamine-based mechanism.[1][3] The secondary amine of proline reacts with the ketone to form a chiral enamine intermediate. This enamine then attacks the aldehyde, which is activated by the carboxylic acid group of proline through hydrogen bonding, in a stereocontrolled fashion. Hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral aldol product.[3]

G cluster_cycle Proline Catalytic Cycle Proline (S)-Proline Enamine Chiral Enamine Proline->Enamine + Ketone - H₂O TransitionState Stereoselective C-C Bond Formation (H-Bond Activation) Enamine->TransitionState + Aldehyde Aldehyde Aldehyde Aldehyde->TransitionState Iminium Iminium Ion TransitionState->Iminium Product Chiral Aldol Product Iminium->Product + H₂O Product->Proline - Catalyst Ketone Ketone Water H₂O

Caption: Simplified catalytic cycle of the proline-catalyzed aldol reaction.

Bifunctional Activation by Thiourea Catalysts

Bifunctional thiourea organocatalysts operate through a different mechanism, relying on non-covalent interactions. The thiourea moiety acts as a hydrogen-bond donor, activating the electrophilic aldehyde. Simultaneously, a basic functional group on the catalyst, such as a tertiary amine, deprotonates the ketone to form an enolate. This dual activation brings the reactants into close proximity within a chiral environment, facilitating a highly stereoselective reaction.[6][7]

Proposed Mechanism for Imidazoline Catalysis

While the precise mechanism for 2-(p-tolyl)imidazoline and its analogues in the aldol reaction is still a subject of investigation, it is proposed to involve a Brønsted base-catalyzed generation of the enol from the ketone. The imidazoline nitrogen acts as the base. The resulting enol is then stabilized through hydrogen bonding with the catalyst, which also activates the aldehyde, leading to a highly organized, stereoselective transition state.[4]

Conclusion: A Promising New Catalyst on the Horizon

The comparative analysis presented in this guide unequivocally demonstrates the potential of 2-(p-tolyl)imidazoline and its structural analogues as highly effective organocatalysts for the asymmetric aldol reaction. Its superior performance in terms of reaction speed and efficiency, coupled with the use of an environmentally friendly solvent, positions it as a compelling alternative to more established catalysts like L-proline and bifunctional thioureas.

For researchers and professionals in drug development and fine chemical synthesis, the adoption of such innovative catalytic systems can lead to more sustainable, cost-effective, and efficient synthetic routes. Further exploration into the substrate scope and mechanistic intricacies of imidazoline-based catalysts will undoubtedly unlock new possibilities in the ever-evolving field of asymmetric organocatalysis.

References

  • Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Center for Biotechnology Information. [Link]

  • Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines. National Center for Biotechnology Information. [Link]

  • Organocatalytic Enantioselective Henry Reactions. MDPI. [Link]

  • Guanidine‐Thiourea Bifunctional Organocatalyst for the Asymmetric Henry (Nitroaldol) Reaction. Sci-Hub. [Link]

  • Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. ACS Publications. [Link]

  • Enantioselective chiral 2-pyridyl-2-imidazoline organocatalyzed Aldol reactions in brine. ResearchGate. [Link]

  • Organocatalytic Asymmetric Vinylogous Aldol Reactions. SYNLETT. [Link]

  • Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Royal Society of Chemistry. [Link]

  • 10.3: Thiourea Based Catalysis. Chemistry LibreTexts. [Link]

  • Asymmetric Aldol Reactions Catalyzed by L-Prolinamide Functionalized Poly(2-oxazoline) Derivatives in Aqueous Media. Macromolecular Symposia. [Link]

  • Cinchona Alkaloids in Asymmetric Organocatalysis. ResearchGate. [Link]

  • Theory of Asymmetric Organocatalysis of Aldol and Related Reactions: Rationalizations and Predictions. ACS Publications. [Link]

  • Peptide-Functionalized Gold Nanoparticles as Organocatalysts for Asymmetric Aldol Reactions. MDPI. [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]

  • Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group Meeting. [Link]

  • Design of Organocatalysts for Asymmetric Propargylations through Computational Screening. ACS Catalysis. [Link]

  • Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction. RSC Advances. [Link]

  • Chapter 14: Nonquaternised Cinchona Alkaloid Derivatives as Asymmetric Organocatalysts for Carbon–Carbon Bond-forming Reactions. Royal Society of Chemistry. [Link]

  • Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Dovepress. [Link]

  • Highly efficient organocatalysts for the asymmetric aldol reaction. Royal Society of Chemistry. [Link]

  • Proline-catalyzed aldol reactions. Wikipedia. [Link]

  • Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). Royal Society of Chemistry. [Link]

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methylphenyl)-4,5-dihydro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-(4-methylphenyl)-4,5-dihydro-1H-imidazole
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